molecular formula C6H7NO2 B1230505 2-Aminobenzene-1,4-diol CAS No. 20734-68-3

2-Aminobenzene-1,4-diol

Cat. No.: B1230505
CAS No.: 20734-68-3
M. Wt: 125.13 g/mol
InChI Key: SBXKRBZKPQBLOD-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,4-diol (CAS 20734-68-3) is an organic compound with the molecular formula C 6 H 7 NO 2 and a molecular weight of 125.13 g/mol . It is more commonly known in scientific contexts as Aminohydroquinone, reflecting its structure as a hydroquinone molecule substituted with an amino group . This chemical requires specific storage conditions to maintain its stability and purity. It is recommended to be stored in a freezer under an inert atmosphere, ideally at temperatures below -20°C . As a handling precaution, the use of protective gloves is advised . Please note that the specific research applications and the detailed mechanism of action for this compound are areas of active scientific investigation and are not fully detailed in the available supplier data. Researchers are interested in this compound primarily due to its potential as a key synthetic intermediate or a building block in organic and medicinal chemistry. Its structure, featuring both phenolic and amino functional groups, makes it a candidate for the synthesis of more complex molecules, particularly in pharmaceutical research and development. Intended Use This product is labeled For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXKRBZKPQBLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388510
Record name aminohydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-68-3
Record name 2-Amino-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name aminohydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol (CAS: 20734-68-3)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature specifically detailing the synthesis, mechanism of action, and biological activities of 2-Aminobenzene-1,4-diol (CAS: 20734-68-3) is limited. This guide synthesizes information from available safety data, chemical properties, and research on structurally related aminophenol and benzenediol compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms described herein are based on established methodologies for similar compounds and should be adapted and validated for the specific molecule of interest.

Executive Summary

This compound, also known as 2-aminohydroquinone, is a small molecule with potential applications in pharmaceutical and chemical research. Its structure, featuring both amine and hydroxyl functional groups on a benzene ring, suggests a propensity for diverse chemical reactions and biological activities. While specific data is scarce, its similarity to other aminophenols and hydroquinones points towards potential roles as an antioxidant, an anti-inflammatory agent, or a precursor in the synthesis of more complex molecules. This guide provides an overview of its known properties, potential synthetic routes, and hypothetical biological activities based on related compounds, offering a foundational resource for future research.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers and safety data sheets. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 20734-68-3N/A
Molecular Formula C₆H₇NO₂N/A
Molecular Weight 125.13 g/mol N/A
Melting Point 216-218 °CN/A
Boiling Point 341.3 ± 27.0 °C (Predicted)N/A
Density 1.412 ± 0.06 g/cm³ (Predicted)N/A
pKa Not AvailableN/A
LogP 1.26 (Predicted)N/A
Solubility Not AvailableN/A

Synthesis and Manufacturing

Potential Synthetic Pathway

A plausible synthetic route for this compound could involve the following steps:

  • Nitration of Hydroquinone: Introduction of a nitro group onto the hydroquinone backbone.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield the final product.

G cluster_0 Potential Synthesis of this compound Hydroquinone Hydroquinone 2-Nitrohydroquinone 2-Nitrohydroquinone Hydroquinone->2-Nitrohydroquinone Nitrating Agent (e.g., HNO₃/H₂SO₄) This compound This compound 2-Nitrohydroquinone->this compound Reducing Agent (e.g., H₂/Pd/C, SnCl₂/HCl)

Caption: A potential two-step synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Nitrohydroquinone (Precursor)

  • Materials: Hydroquinone, nitric acid, sulfuric acid, diethyl ether.

  • Procedure:

    • Dissolve hydroquinone in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to the hydroquinone solution at a controlled temperature (e.g., 0-5°C) with constant stirring.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Quench the reaction by pouring the mixture over ice.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a neutralizing agent (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain 2-nitrohydroquinone.

Step 2: Synthesis of this compound

  • Materials: 2-Nitrohydroquinone, reducing agent (e.g., tin(II) chloride or hydrogen gas with a palladium on carbon catalyst), hydrochloric acid, sodium hydroxide.

  • Procedure (using SnCl₂/HCl):

    • Suspend 2-nitrohydroquinone in a suitable solvent (e.g., ethanol).

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the suspension with vigorous stirring.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

    • Filter the mixture and extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic extract, concentrate it under reduced pressure, and purify the resulting crude this compound by column chromatography or recrystallization.

Potential Biological Activities and Mechanism of Action

Direct experimental evidence for the biological activity of this compound is lacking. However, based on its structural similarity to other well-studied compounds, several potential activities can be postulated.

Postulated Anti-inflammatory Activity via COX-2 Inhibition

Structurally related aminophenols have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation.

cluster_1 Postulated Anti-inflammatory Mechanism Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition (Postulated)

Caption: Postulated inhibition of the COX-2 pathway by this compound.

Potential Antioxidant Activity

Hydroquinone and its derivatives are known for their antioxidant properties. The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage.

Illustrative Experimental Workflow for Biological Activity Screening

The following workflow outlines a general approach to begin characterizing the biological activity of this compound.

cluster_2 Biological Activity Screening Workflow cluster_3 In Vitro Assays cluster_4 Cell-Based Assays cluster_5 Analysis Compound This compound Cytotoxicity Assay Cytotoxicity Assay Compound->Cytotoxicity Assay Determine Safe Concentration Range In Vitro Assays In Vitro Assays Cytotoxicity Assay->In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays COX-2 Inhibition Assay COX-2 Inhibition Assay Antioxidant Assay (e.g., DPPH, ABTS) Antioxidant Assay (e.g., DPPH, ABTS) Analysis Analysis Cell-Based Assays->Analysis LPS-stimulated Macrophages (Inflammation Model) LPS-stimulated Macrophages (Inflammation Model) Oxidative Stress Model Oxidative Stress Model Pro-inflammatory Cytokine Measurement (e.g., ELISA) Pro-inflammatory Cytokine Measurement (e.g., ELISA) Reactive Oxygen Species (ROS) Measurement Reactive Oxygen Species (ROS) Measurement

Caption: A general workflow for the initial biological screening of this compound.

Toxicology and Safety

Based on available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Handling Precautions:

  • Wear protective gloves, clothing, eye, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Wash skin thoroughly after handling.

First Aid Measures:

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin: Wash with plenty of water.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation.
Infrared (IR) Spectroscopy Identification of functional groups.

Conclusion and Future Directions

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While direct research on this specific molecule is limited, its structural features suggest plausible biological activities, including anti-inflammatory and antioxidant effects. Future research should focus on developing and optimizing a reliable synthetic protocol, followed by a systematic evaluation of its biological properties using the in vitro and cell-based assays outlined in this guide. Elucidating its precise mechanism of action and toxicological profile will be crucial for determining its potential as a lead compound in drug discovery or as a building block in chemical synthesis.

References

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzene-1,4-diol, also known as aminohydroquinone, is an aromatic organic compound featuring both amine and hydroxyl functional groups. These groups impart a unique reactivity profile, making it a valuable intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthesis protocol, and a summary of the biological activities associated with the aminohydroquinone class of molecules.

Chemical Structure and Identification

This compound is a benzene ring substituted with an amino group (-NH₂) and two hydroxyl groups (-OH) at positions 1, 2, and 4. The molecule is polar and capable of acting as both a hydrogen bond donor and acceptor. Due to the presence of the electron-donating amino and hydroxyl groups, the aromatic ring is activated towards electrophilic substitution. The compound is also susceptible to oxidation, a common characteristic of hydroquinones. It is often stored as a more stable hydrohalide salt to prevent oxidative decomposition.[2][3]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and computed properties of this compound. Spectroscopic data is predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Table 1: General and Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[3]
Synonyms Aminohydroquinone[4]
CAS Number 20734-68-3[4]
Molecular Formula C₆H₇NO₂[4]
Molecular Weight 125.13 g/mol [4]
Appearance White to off-white crystalline solid (predicted)[5]
Storage Inert atmosphere, store in freezer, under -20°C
SMILES NC1=CC(O)=CC=C1O
InChIKey XZIOUMGSBKWPFC-UHFFFAOYSA-N[3]
Topological Polar Surface Area 66.48 Ų[4]
LogP (Computed) 0.68[4]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 3[4]
Table 2: Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (Ar-H)δ 6.0 - 7.5 ppm
Hydroxyl Protons (-OH)δ 4.0 - 8.0 ppm (broad)
Amine Protons (-NH₂)δ 3.0 - 5.0 ppm (broad)
¹³C NMR Aromatic Carbons (C-O)δ 140 - 160 ppm
Aromatic Carbons (C-N)δ 130 - 150 ppm
Aromatic Carbons (C-H)δ 100 - 130 ppm[6][7]
IR Spectroscopy O-H Stretch (H-bonded)3500–3200 cm⁻¹ (strong, broad)[8][9]
N-H Stretch3400–3250 cm⁻¹ (medium)[8][9]
C-H Stretch (Aromatic)3100–3000 cm⁻¹ (strong)[8]
C=C Stretch (Aromatic)1600–1400 cm⁻¹ (medium)[8]
C-O Stretch (Phenolic)1320–1000 cm⁻¹ (strong)[8]
C-N Stretch (Aromatic)1335–1250 cm⁻¹ (strong)[8]
Mass Spectrometry Molecular Ion (M+)m/z ≈ 125.0477 (for exact mass C₆H₇NO₂)

Synthesis of this compound

A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroarene.[10][11] This approach is highly applicable for preparing this compound from its precursor, 2-nitrobenzene-1,4-diol (2-nitrohydroquinone). Catalytic hydrogenation or reduction using metals in acidic media are standard procedures.[11][12]

Experimental Protocol: Reduction of 2-Nitrohydroquinone via Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon (Pd/C) as a catalyst.[13]

Materials:

  • 2-Nitrobenzene-1,4-diol

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve 2-nitrobenzene-1,4-diol (1.0 eq) in a minimal amount of methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the system with hydrogen gas (typically 1-4 atm or as per apparatus specifications) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary. Due to its instability, it may be converted to a more stable salt (e.g., hydrochloride or hydrobromide) for storage.[2]

workflow start Start: 2-Nitrobenzene-1,4-diol dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Pd/C Catalyst (10% w/w) dissolve->add_catalyst hydrogenation Hydrogenation (H₂, 1-4 atm, RT) add_catalyst->hydrogenation monitor Monitor Reaction (TLC / LC-MS) hydrogenation->monitor monitor->hydrogenation Reaction Incomplete filter Filter through Celite® to remove Pd/C monitor->filter Reaction Complete evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate end Product: This compound evaporate->end pathway cluster_redox Redox Cycling cluster_ros ROS Generation cluster_cellular Cellular Effects AHQ Aminohydroquinone (Reduced Form) ASQ Aminosemiquinone Radical AHQ->ASQ -e⁻, -H⁺ ASQ->AHQ +e⁻, +H⁺ AQ Aminobenzoquinone (Oxidized Form) ASQ->AQ -e⁻, -H⁺ O2 Molecular Oxygen (O₂) ASQ->O2 Electron Transfer AQ->ASQ +e⁻, +H⁺ O2_rad Superoxide Radical (O₂⁻•) O2->O2_rad +e⁻ stress Oxidative Stress O2_rad->stress damage Damage to DNA, Proteins, Lipids stress->damage death Cell Death (Antimicrobial Effect) damage->death

References

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the molecular properties of 2-Aminobenzene-1,4-diol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is an organic chemical compound with the molecular formula C6H7NO2.[1][2][3] Its molecular weight is approximately 125.13 g/mol .[1][2][3]

Quantitative Molecular Data

For clarity and ease of comparison, the fundamental molecular data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
CAS Number20734-68-3

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its elemental formula, and the resulting molecular weight.

molecular_properties compound This compound formula Molecular Formula C6H7NO2 compound->formula has mw Molecular Weight 125.13 g/mol formula->mw results in

Figure 1: Relationship between chemical identity, formula, and molecular weight.

Disclaimer: This guide does not include experimental protocols as the synthesis and analysis of chemical compounds should be conducted by qualified professionals in a controlled laboratory setting, following established safety guidelines and specific experimental designs tailored to the research objectives.

References

A Technical Guide to 2-Aminobenzene-1,4-diol and its Synonyms for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Aminohydroquinone and its Derivatives for Researchers and Scientists

This technical guide provides a comprehensive overview of 2-Aminobenzene-1,4-diol, also known as Aminohydroquinone, a molecule of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its potential biological activities.

Chemical Synonyms and Identification

This compound is known by a variety of names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

Synonym Type Reference
AminohydroquinoneCommon Name[1][2]
2-Amino-1,4-benzenediolIUPAC Name[1]
1,4-Benzenediol, 2-amino-Chemical Abstract Name[1]
2-Amino-p-hydroquinoneCommon Name
2,5-DihydroxyanilineCommon Name
CAS Number: 20734-68-3Registry Number[1][2][3][4]
Alternate CAS No.: 32190-95-7Registry Number[4]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. These data are essential for its characterization, handling, and use in experimental settings.

Property Value Reference
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1][2]
Melting Point Not available
Boiling Point Decomposes
pKa Not available
LogP 0.68[1]
Topological Polar Surface Area (TPSA) 66.48 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 0[1]
Spectral Data Summary
Technique Characteristic Peaks/Shifts Reference
¹H NMR Aromatic protons: ~6.5-7.5 ppm; Amine (NH₂) and Hydroxyl (OH) protons: broad signals, chemical shift is solvent and concentration dependent.[5][6][7][8][9]
¹³C NMR Aromatic carbons: ~110-150 ppm; Carbons attached to oxygen (C-O): ~140-150 ppm; Carbon attached to nitrogen (C-N): ~130-140 ppm.[10][11][12][13][14]
IR Spectroscopy O-H stretch (broad): ~3200-3600 cm⁻¹; N-H stretch: ~3300-3500 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹.[15][16][17][18][19]
UV-Vis Spectroscopy Absorption maxima are dependent on the solvent and pH. Aromatic compounds typically show absorptions in the 200-400 nm range.[20][21][22][23][24]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns would involve loss of small neutral molecules like CO, HCN.[25][26][27][28][29]

Experimental Protocols

This section details generalized experimental procedures for the synthesis and quantitative analysis of aminobenzenediols, which can be adapted for this compound.

Synthesis of Aminobenzenediols

A common route for the synthesis of aminobenzenediols involves the reduction of a corresponding nitro-substituted benzenediol.

Protocol: Reduction of a Nitrobenzenediol

  • Dissolution: Dissolve the starting nitrobenzenediol in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain the desired aminobenzenediol.

G Workflow for the Synthesis of Aminobenzenediol start Start: Nitrobenzenediol dissolve Dissolve in Ethanol/Acetic Acid start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate under H2 atmosphere add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor filter Filter to remove catalyst monitor->filter evaporate Evaporate solvent filter->evaporate purify Recrystallize evaporate->purify end End: Aminobenzenediol purify->end

A generalized workflow for the synthesis of aminobenzenediols.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of aromatic amines in various matrices.

Protocol: HPLC Analysis of Aminobenzenediols

  • Standard Preparation: Prepare a series of standard solutions of the aminobenzenediol of known concentrations in a suitable solvent (e.g., methanol/water mixture).

  • Sample Preparation: Dissolve the sample containing the aminobenzenediol in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined from the UV-Vis spectrum of the compound.

    • Injection Volume: 10-20 µL.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the sample solution and determine the concentration of the aminobenzenediol by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the biological activities of its parent compound, hydroquinone, and related aminophenols offer insights into its potential mechanisms of action. These compounds are known to induce oxidative stress and can trigger apoptosis in various cell types.[30][31][32]

Induction of Oxidative Stress and Apoptosis

Hydroquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[33] This increase in intracellular ROS can damage cellular components and activate stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[34][35] Ultimately, this can lead to the induction of apoptosis, or programmed cell death, through the activation of caspase cascades.[30][36]

The diagram below illustrates a generalized pathway of aminohydroquinone-induced apoptosis, based on the known mechanisms of related compounds.

G Generalized Pathway of Aminohydroquinone-Induced Apoptosis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Aminohydroquinone Aminohydroquinone ROS Increased ROS Aminohydroquinone->ROS Redox Cycling MAPK MAPK Activation (p38, JNK) ROS->MAPK NFkB NF-kB Inhibition ROS->NFkB Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation MAPK->Caspase9 CytC Cytochrome c Release Mito->CytC CytC->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

A plausible signaling pathway for aminohydroquinone-induced apoptosis.

This guide serves as a foundational resource for researchers working with this compound and its analogs. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this versatile compound and its potential applications in drug discovery and development.

References

Spectral Data of 2-Aminobenzene-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-aminobenzene-1,4-diol (CAS No: 20734-68-3), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and interpretation of these findings.

Core Spectral Data

The following tables summarize the key spectral data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, predicted data and typical spectral ranges for the constituent functional groups are also provided for reference.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~6.5-7.0mAromatic CH
~4.0-5.0br s-NH₂
~8.0-9.0br s-OH

Note: Predicted data is based on standard chemical shift values and may vary depending on the solvent and other experimental conditions. The protons of the -NH₂ and -OH groups are exchangeable and may not always be observed or may appear as broad signals.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~140-150C-OH
~130-140C-NH₂
~110-120Aromatic CH

Note: Predicted data is based on established substituent effects on aromatic rings.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H Stretch (phenolic), N-H Stretch (amine)
3100-3000MediumAromatic C-H Stretch
1620-1580Medium-StrongN-H Bend (amine), C=C Stretch (aromatic)
1520-1450Medium-StrongC=C Stretch (aromatic)
1300-1200StrongC-O Stretch (phenol)
1250-1020MediumC-N Stretch (aromatic amine)
900-675StrongAromatic C-H Out-of-Plane Bend

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.

Table 4: Mass Spectrometry Data

m/zInterpretation
125.05[M]⁺ (Molecular Ion)

Note: The molecular weight of this compound (C₆H₇NO₂) is 125.13 g/mol .

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer, typically with an electron ionization (EI) source for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds. For EI-MS, the sample would be introduced into the ion source, where it is bombarded with a beam of electrons to generate charged fragments and the molecular ion. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized compound like this compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Proton & Carbon Environment Analysis NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Navigating the Solubility Landscape of 2-Aminobenzene-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminobenzene-1,4-diol (also known as 2-amino-1,4-benzenediol or aminohydroquinone). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility. The guide includes detailed experimental protocols and a visual representation of the solubility determination workflow, empowering researchers to generate precise and reliable data for their specific applications in drug development and other scientific endeavors.

Understanding the Solubility Profile

This compound is an aromatic compound containing both amine and hydroxyl functional groups. These groups allow for hydrogen bonding, suggesting potential solubility in polar solvents. However, the benzene ring introduces a hydrophobic character, which can influence its solubility in non-polar environments. The interplay of these structural features makes a systematic experimental determination of its solubility in a range of solvents crucial for its application.

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data for this compound across a wide range of solvents is not available. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Water
Methanol
Ethanol
Acetone
Ethyl Acetate
Diethyl Ether
Dichloromethane
Toluene
User-defined

Experimental Protocol: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This method is reliable for its simplicity and its ability to achieve a true thermodynamic equilibrium.[1]

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solid remains constant over time.

  • Phase Separation: After equilibration, remove the samples from the shaker and allow them to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Key Considerations
  • Purity of Compound and Solvents: The purity of both the solute and the solvent is critical for accurate solubility measurements.

  • Temperature Control: Solubility is highly dependent on temperature; therefore, precise temperature control throughout the experiment is crucial.

  • Equilibrium Time: It is vital to establish the time required to reach equilibrium for each solvent system.

  • Solid Phase Analysis: For crystalline compounds, it is good practice to analyze the solid phase before and after the experiment (e.g., by XRPD) to ensure that no phase transformation has occurred.

  • pH of Aqueous Solutions: For aqueous solvents, the pH should be carefully controlled and measured as it can significantly impact the solubility of ionizable compounds like this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

G A Preparation of Supersaturated Solution B Equilibration (Shaking at Constant T) A->B Add excess solute to solvent C Phase Separation (Centrifugation) B->C Reach thermodynamic equilibrium D Sample Collection & Filtration C->D Isolate saturated solution E Dilution of Supernatant D->E Prepare for analysis F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F Bring into analytical range G Solubility Calculation F->G Determine concentration

References

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known by its IUPAC name 2-amino-1,4-benzenediol and synonymously as aminohydroquinone, is an aromatic organic compound with the chemical formula C₆H₇NO₂.[1][2] Its structure features a hydroquinone ring substituted with an amino group, rendering it a versatile building block in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its derivatives have garnered significant attention in drug discovery, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound and its derivatives, with a focus on their potential in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 2-Amino-1,4-benzenediol, Aminohydroquinone[3]
CAS Number 20734-68-3[1][2]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.13 g/mol [1][2]

Synthesis of Aminobenzenediol Derivatives

The synthesis of aminobenzenediol derivatives often involves multi-step reactions. A general approach for the preparation of diamino- and dialkylaminobenzenediols involves the reaction of a diaminodihalo- or dialkylaminodihalobenzoquinone with a hydrogenating agent in the presence of a solvent and a noble metal-containing catalyst.

Representative Experimental Protocol: Synthesis of 2,5-diamino-1,4-benzenediol

This protocol describes a general method for the reduction of a substituted benzoquinone to the corresponding benzenediol.

Materials:

  • 2,5-dichloro-3,6-diamino-1,4-benzoquinone

  • Hydrogen gas or hydrazine

  • Noble metal catalyst on a support (e.g., palladium on carbon)

  • Solvent (e.g., water)

Procedure:

  • To a reaction vessel, add 2,5-dichloro-3,6-diamino-1,4-benzoquinone, the noble metal catalyst, and the solvent.

  • Purge the reaction vessel with an inert gas, such as nitrogen.

  • Introduce the hydrogenating agent (hydrogen gas or hydrazine) into the reaction mixture. The molar ratio of hydrogenating agent to the benzoquinone starting material is typically between 3:1 and 30:1.

  • Maintain the reaction temperature between 20°C and 100°C, with a preferred range of 20°C to 50°C.

  • The reaction can be carried out at atmospheric pressure for convenience.

  • Allow the reaction to proceed for 4 to 72 hours, monitoring the conversion of the starting material.

  • Upon completion, the product can be isolated and purified using standard techniques. Typical yields for this type of reaction are reported to be between 50% and 90%.[3]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Diaminodihalobenzoquinone Diaminodihalobenzoquinone Reaction_Vessel Reaction Vessel Diaminodihalobenzoquinone->Reaction_Vessel Hydrogenating_Agent Hydrogenating Agent (e.g., H2, Hydrazine) Hydrogenating_Agent->Reaction_Vessel Catalyst Noble Metal Catalyst (e.g., Pd/C) Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Aminobenzenediol Aminobenzenediol Reaction_Vessel->Aminobenzenediol Reduction Temperature 20-100 °C Pressure Atmospheric Pressure Time 4-72 hours

General workflow for the synthesis of aminobenzenediols.

Role in Drug Discovery and Biological Activity of Derivatives

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4][] Its derivatives, particularly those belonging to the aminonaphthoquinone class, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects through the induction of apoptosis and autophagy.

Cytotoxic Activity of Aminonaphthoquinone Derivatives

Several studies have reported the potent cytotoxic activity of 2-amino-1,4-naphthoquinone derivatives against various human cancer cell lines. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these derivatives are summarized below.

CompoundCell LineIC₅₀Reference
2-amino-1,4-naphthoquinone-benzamide derivative 5e MDA-MB-231 (Breast Cancer)0.4 µM[6]
2-amino-1,4-naphthoquinone-benzamide derivative 5l MDA-MB-231 (Breast Cancer)0.4 µM[6]
2-amino-1,4-naphthoquinone derivative 5i A549 (Lung Cancer)6.15 µM[7]
Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinoneMCF-7 (Breast Cancer)95 ± 0.05 µg/mL[4]
Mechanism of Action: Induction of Apoptosis and Involvement of Signaling Pathways

The anticancer activity of aminohydroquinone and aminonaphthoquinone derivatives is often linked to their ability to induce programmed cell death, or apoptosis. This process is a critical target in cancer therapy. Furthermore, these compounds can modulate cellular signaling pathways, particularly those related to oxidative stress.

One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a key signaling cascade involved in stress responses, can be activated by ROS, subsequently leading to apoptosis.

G Aminohydroquinone_Derivative Aminohydroquinone Derivative ROS_Generation Reactive Oxygen Species (ROS) Generation Aminohydroquinone_Derivative->ROS_Generation Induces JNK_Activation JNK Pathway Activation ROS_Generation->JNK_Activation Activates Apoptosis Apoptosis JNK_Activation->Apoptosis Leads to

Proposed signaling pathway for aminohydroquinone-induced apoptosis.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of biologically active molecules. Its derivatives, especially those in the aminonaphthoquinone family, have shown promising anticancer activities by inducing apoptosis and modulating key cellular signaling pathways. Further research into the synthesis and biological evaluation of novel derivatives based on the this compound core holds significant potential for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this versatile chemical entity.

References

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol (Aminohydroquinone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminobenzene-1,4-diol, a molecule of interest in various chemical and pharmaceutical research fields. Also known as Aminohydroquinone, this compound possesses a unique structure that lends itself to a range of chemical transformations and potential biological activities. This document details the available information on its properties, a probable synthesis method, and an exploration of its potential role in biological signaling pathways. While the specific historical details of its discovery are not prominently documented in readily available literature, this guide consolidates the current scientific and technical knowledge surrounding this compound.

Introduction

This compound, with the CAS number 20734-68-3, is an aromatic organic compound featuring both amine and hydroxyl functional groups on a benzene ring. This substitution pattern makes it a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. Its structural similarity to hydroquinone and other aminophenols suggests a range of potential applications, from a building block for complex molecules to a participant in redox-sensitive biological processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20734-68-3Multiple
Synonyms Aminohydroquinone, 2-amino-1,4-benzenediolMultiple
Molecular Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
Melting Point 216-218 °CGuidechem
Appearance Not specified (likely a solid)-
Purity Typically ≥95% or ≥98%ChemShuttle, ChemScene
Storage Conditions 2-8 °CChemShuttle

History and Discovery

Synthesis and Experimental Protocols

The most probable and commonly cited synthetic route to this compound is through the reduction of 2-nitrohydroquinone. This method is a standard procedure in organic chemistry for the conversion of a nitro group to an amine group on an aromatic ring.

Synthesis of this compound from 2-Nitrohydroquinone

Reaction Scheme:

G start 2-Nitrohydroquinone reagents Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) start->reagents end This compound reagents->end

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

While a specific, detailed protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the reduction of a nitroaromatic compound using iron in an acidic medium can be adapted.

Materials:

  • 2-Nitrohydroquinone

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Reaction flask with reflux condenser and stirring mechanism

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-nitrohydroquinone in a mixture of water and ethanol is prepared.

  • To this suspension, fine iron powder is added. The amount of iron should be in molar excess (typically 3-5 equivalents) relative to the 2-nitrohydroquinone.

  • The mixture is heated to reflux with vigorous stirring.

  • Concentrated hydrochloric acid is added portion-wise to the refluxing mixture. The addition should be controlled to maintain a steady reaction rate, which is often indicated by a color change and the evolution of heat.

  • After the addition of HCl is complete, the reaction mixture is refluxed for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).

  • Upon completion, the hot reaction mixture is filtered to remove the excess iron and iron salts. The filter cake should be washed with hot ethanol to ensure complete recovery of the product.

  • The filtrate is then cooled and neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The neutralized solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Workflow Diagram:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Suspend 2-Nitrohydroquinone in Water/Ethanol B Add Iron Powder A->B C Heat to Reflux B->C D Add Conc. HCl Portion-wise C->D E Reflux for Several Hours D->E F Hot Filtration E->F G Neutralize with NaHCO₃ F->G H Solvent Extraction G->H I Dry and Evaporate Solvent H->I J Recrystallization I->J G cluster_pathways Potential Target Signaling Pathways A This compound (Aminohydroquinone) B Redox-sensitive Pathways (e.g., Nrf2) A->B C Proliferation/Survival Pathways (e.g., PI3K/Akt/mTOR, JAK/STAT) A->C D Inflammation/Invasion Pathways (e.g., MAPK/AP-1) A->D E Developmental Pathways (e.g., β-catenin) A->E

References

An In-depth Technical Guide on the Physical Appearance and Stability of 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Aminobenzene-1,4-diol (CAS No: 20734-68-3), with a focus on its physical appearance, stability, and handling protocols.

Physical and Chemical Properties

This compound, also known as aminohydroquinone, is an aromatic organic compound. Its key physical and chemical data are summarized below.

PropertyValue
Molecular Formula C₆H₇NO₂[1][2][3]
Molecular Weight 125.13 g/mol [2][3][4]
Appearance White to off-white crystalline solid[5][6]
Melting Point 216-218 °C (Solvent: Diethyl ether)[1][7]
Boiling Point 341.3 ± 27.0 °C (Predicted)[1]
Density 1.412 ± 0.06 g/cm³ (Predicted)[1][7]
Purity >98%[2][3]

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

General Stability: this compound is sensitive to air and light. Similar to other dihydroxybenzenes, it can darken upon exposure to oxygen[8]. The presence of the amino group can also increase its susceptibility to oxidation.

Storage Recommendations: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[7]. For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at temperatures of -20°C[9] or between 2-8°C. It should be stored away from incompatible materials and foodstuff containers[7].

Handling Precautions: When handling this compound, it is important to work in a well-ventilated place and wear suitable protective clothing, including gloves, to avoid contact with skin and eyes[7]. The formation of dust and aerosols should be avoided[7].

Experimental Protocols

Synthesis of this compound via Reduction of 2-Nitrohydroquinone:

A common method for the synthesis of this compound is the reduction of 2-nitrohydroquinone.

Materials:

  • 2-Nitrohydroquinone

  • Palladium on activated carbon (10% Pd)[10]

  • Ethanol[10]

  • Hydrogen gas

  • Filtration apparatus

Procedure:

  • Dissolve 2-nitrohydroquinone in ethanol in a suitable reaction vessel.

  • Add a catalytic amount of 10% Palladium on activated carbon to the solution[10].

  • Hydrogenate the mixture under a hydrogen atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • After the reaction is complete (typically after several hours), filter the catalyst from the reaction mixture[10].

  • The filtrate, containing the product, can be concentrated to yield this compound. Further purification can be achieved by recrystallization.

Logical Workflow for Handling and Stability Assessment

The following diagram illustrates a logical workflow for the handling and stability assessment of this compound.

G cluster_receiving Receiving and Initial Handling cluster_stability Stability Assessment Protocol cluster_usage Experimental Use receive Receive Compound inspect Inspect Container for Integrity receive->inspect log Log and Assign Batch Number inspect->log store_initial Initial Storage at -20°C under Inert Gas log->store_initial aliquot Aliquot Samples for Testing store_initial->aliquot retrieve Retrieve from Storage store_initial->retrieve expose_conditions Expose to Stress Conditions (e.g., Air, Light, Elevated Temperature) aliquot->expose_conditions analyze Analyze at Time Points (e.g., HPLC, Visual Inspection) expose_conditions->analyze determine_shelf_life Determine Shelf-Life and Degradation Products analyze->determine_shelf_life equilibrate Equilibrate to Room Temperature retrieve->equilibrate prepare_solution Prepare Fresh Solution for Experiment equilibrate->prepare_solution use_experiment Use in Experiment prepare_solution->use_experiment

Caption: Logical workflow for handling and stability assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential synthetic routes for the preparation of heterocyclic compounds derived from 2-aminobenzene-1,4-diol. While direct literature precedents for a wide array of heterocyclic syntheses starting from this compound are limited, analogous reactions with structurally similar compounds, such as 2-aminophenol, provide a strong basis for the development of synthetic protocols. This document outlines proposed synthetic methodologies, detailed experimental protocols based on these analogies, and potential applications of the resulting heterocyclic scaffolds in drug discovery and development.

Introduction to this compound in Heterocyclic Synthesis

This compound, also known as aminohydroquinone, is a versatile precursor for the synthesis of various heterocyclic systems due to the presence of three reactive functional groups: an amino group and two hydroxyl groups. These functionalities allow for a range of chemical transformations, including cyclocondensation and oxidative cyclization reactions, to form fused heterocyclic rings. The resulting scaffolds, particularly those of the phenoxazine and phenoxazinone class, are of significant interest in medicinal chemistry due to their diverse biological activities. Phenoxazine derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Proposed Synthetic Routes

The primary route for the synthesis of heterocyclic compounds from this compound is expected to be through oxidative dimerization to form phenoxazinone derivatives. This reaction is analogous to the well-established synthesis of 2-aminophenoxazin-3-one from two molecules of 2-aminophenol. In the case of this compound, this would likely lead to the formation of a dihydroxy-substituted phenoxazinone.

Synthesis of Dihydroxyphenoxazinone

A plausible synthetic pathway involves the oxidative coupling of two molecules of this compound. This reaction can be initiated by a suitable oxidizing agent, leading to the formation of a dihydroxyphenoxazinone scaffold. This core structure can then be further functionalized to generate a library of derivatives for biological screening.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of a dihydroxyphenoxazinone derivative from this compound. This protocol is based on established methods for the synthesis of similar phenoxazinone compounds from 2-aminophenol.[1]

Protocol 1: Synthesis of 2-Amino-7,8-dihydroxy-3H-phenoxazin-3-one

Materials:

  • This compound

  • Sodium iodate (NaIO₃)

  • Acetone

  • Deionized water

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for purification)

  • Dimethyl sulfoxide-d₆ (for NMR)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with stir bars

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Ultrasonic bath

  • Chromatography column

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Prepare a solution of this compound (e.g., 250 mg) in acetone (e.g., 10 mL).

  • In a separate flask, prepare a solution of sodium iodate (e.g., 430 mg) in deionized water (e.g., 50 mL).

  • To the sodium iodate solution, add the this compound solution with stirring.

  • Stir the mixture for 10 minutes, then add a second solution of this compound (e.g., 250 mg) in acetone (e.g., 7 mL).

  • After 2 hours of stirring at room temperature, add a solution of sodium iodate (e.g., 950 mg) in deionized water (e.g., 70 mL).

  • Continue stirring the reaction mixture at room temperature for 20 hours.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous mixture in an ice bath to precipitate the crude product.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water.

Purification:

  • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the purified product.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Quantitative Data from Analogous Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of various phenoxazinone derivatives from substituted 2-aminophenols, providing a reference for the expected outcomes when using this compound.

Starting Material 1Starting Material 2Oxidizing AgentSolvent(s)Reaction Time (h)Yield (%)Reference
2-Aminophenol2-AminophenolSodium iodateAcetone/Water2028[1]
2-Aminophenol2-Amino-4-chlorophenolSodium iodateAcetone/Water22Not reported[1]
2-Aminophenol2-Amino-3-hydroxybenzoic acidSodium iodateMethanol/Water205.2[1]
2-Aminophenol2-Amino-4-nitrophenolSodium iodateAcetone/Water20Not reported[1]

Potential Applications and Signaling Pathways

Phenoxazinone and related heterocyclic scaffolds are known to possess a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity: Many phenoxazine derivatives have demonstrated potent anticancer activity.[2] The planar tricyclic system of the phenoxazine ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription in cancer cells. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Antimicrobial Activity: The phenoxazinone core is a key structural feature of several naturally occurring antibiotics, such as actinomycin D. These compounds are effective against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of RNA synthesis.

Signaling Pathway Involvement:

While the specific signaling pathways affected by dihydroxy-phenoxazinone derivatives are yet to be elucidated, compounds with similar structures are known to interfere with key cellular processes. For instance, their ability to intercalate DNA suggests an impact on pathways regulated by transcription factors such as NF-κB, which is crucial in inflammation and cancer.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_application Application This compound This compound Oxidative Dimerization Oxidative Dimerization This compound->Oxidative Dimerization NaIO₃, Acetone/H₂O Dihydroxyphenoxazinone Dihydroxyphenoxazinone Oxidative Dimerization->Dihydroxyphenoxazinone Drug Development Drug Development Dihydroxyphenoxazinone->Drug Development Biological Screening

Caption: Proposed synthetic workflow for dihydroxyphenoxazinone.

Signaling_Pathway Phenoxazinone Derivative Phenoxazinone Derivative DNA DNA Phenoxazinone Derivative->DNA Intercalation Transcription Factors (e.g., NF-κB) Transcription Factors (e.g., NF-κB) DNA->Transcription Factors (e.g., NF-κB) Binding Gene Expression Gene Expression Transcription Factors (e.g., NF-κB)->Gene Expression Regulation Cellular Processes Cellular Processes Gene Expression->Cellular Processes Inflammation Inflammation Cellular Processes->Inflammation Cell Proliferation Cell Proliferation Cellular Processes->Cell Proliferation Apoptosis Apoptosis Cellular Processes->Apoptosis

Caption: Potential mechanism of action for phenoxazinone derivatives.

References

Application Notes and Protocols: 2-Aminobenzene-1,4-diol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known as 2-amino-p-hydroquinone, is a highly functionalized aromatic compound featuring an amino group and two hydroxyl groups on a benzene ring. This unique arrangement of reactive sites makes it a valuable and versatile building block for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds and dyes. Its structural similarity to both 2-aminophenol and hydroquinone suggests its utility in reactions characteristic of these molecules, including condensations, oxidations, and electrophilic substitutions. The presence of the additional hydroxyl group compared to the more commonly used 2-aminophenol offers a handle for further functionalization, potentially leading to derivatives with enhanced solubility, altered photophysical properties, or novel biological activities.

These notes provide an overview of the potential applications of this compound in organic synthesis and drug development, along with detailed, representative protocols for its use in the synthesis of key molecular scaffolds.

Application Notes

Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds that form the core structure of many synthetic dyes and biologically active molecules.[1][2] They are known for their applications as fluorescent probes, laser dyes, and chemotherapeutic agents, exhibiting a range of activities including anticancer, antimalarial, and antiviral properties.[2][3]

Typically synthesized from the condensation of a 2-aminophenol derivative with a quinone or a related compound, the use of this compound as the starting aminophenol allows for the introduction of a hydroxyl group onto the phenoxazine scaffold. This hydroxyl group can serve as a point for further chemical modification, such as etherification or esterification, to modulate the molecule's properties for specific applications in materials science or drug delivery.

Synthesis of Azo Dyes

Azo dyes represent the largest class of synthetic colorants used in industry.[4] Their synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. The amino group on this compound can be readily converted into a diazonium salt. Subsequent coupling with various aromatic compounds, such as phenols or anilines, can generate a diverse library of azo dyes. The two hydroxyl groups on the diazo component can influence the final color and fastness properties of the dye and provide sites for complexation with metal ions to form mordant dyes.

Precursor for Heterocyclic Scaffolds in Drug Discovery

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Many drugs contain heterocyclic cores which are essential for their biological activity.[5][6] this compound serves as a precursor for various heterocyclic systems beyond phenoxazines. The arrangement of its functional groups allows for participation in cyclocondensation reactions with a variety of bifunctional reagents to yield complex, multi-ring systems. These scaffolds are of significant interest in drug discovery programs targeting a wide range of diseases. For instance, phenoxazine derivatives have been explored for their potential as antiproliferative and immunosuppressive agents.[3]

Synthetic Pathways and Logical Relationships

G main This compound sub1 Diazotization main->sub1 NaNO₂, HCl sub2 Condensation / Cyclization main->sub2 + Quinone / Dicarbonyl prod1 Azo Dyes sub1->prod1 + Coupling Agent prod2 Hydroxylated Phenoxazines sub2->prod2 prod3 Other Fused Heterocycles sub2->prod3 appl1 Colorants & Pigments prod1->appl1 appl2 Pharmaceuticals & Drug Scaffolds prod2->appl2 appl3 Functional Materials (e.g., Probes) prod2->appl3 prod3->appl2

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocols

The following protocols are representative methods based on established chemical transformations for analogous compounds. Researchers should perform appropriate optimization and characterization.

Protocol 1: Synthesis of a Hydroxylated Benzo[a]phenoxazine-5-one

This protocol describes a representative synthesis of a hydroxylated phenoxazine derivative via the condensation of this compound with 2,3-dichloro-1,4-naphthoquinone. This reaction is analogous to syntheses using 2-aminophenol.[2]

Experimental Workflow

G A 1. Dissolve this compound & NaOAc in Ethanol B 2. Add 2,3-dichloro-1,4-naphthoquinone solution dropwise A->B C 3. Reflux the mixture (e.g., 4-6 hours) B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature D->E F 6. Pour into ice-water to precipitate E->F G 7. Filter the solid product F->G H 8. Wash with water & cold ethanol G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Dry under vacuum I->J

Caption: Workflow for hydroxylated phenoxazine synthesis.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound125.1310.01.25 g
2,3-Dichloro-1,4-naphthoquinone227.0510.02.27 g
Anhydrous Sodium Acetate (NaOAc)82.0320.01.64 g
Ethanol (95%)--100 mL
Deionized Water--For workup

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.25 g (10.0 mmol) of this compound and 1.64 g (20.0 mmol) of anhydrous sodium acetate in 60 mL of 95% ethanol.

  • In a separate beaker, dissolve 2.27 g (10.0 mmol) of 2,3-dichloro-1,4-naphthoquinone in 40 mL of 95% ethanol, warming gently if necessary.

  • Add the naphthoquinone solution to the flask containing the aminophenol dropwise over 15 minutes with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 10 mL).

  • Recrystallize the crude solid from an ethanol/water mixture to afford the purified product.

  • Dry the final product under vacuum. Expected yield: 70-80%.

Protocol 2: Synthesis of a Hydroxylated Azo Dye

This protocol provides a general procedure for the synthesis of an azo dye starting from this compound and using 2-naphthol as the coupling component. The procedure involves a standard diazotization followed by azo coupling.[7]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound125.1310.01.25 g
Sodium Nitrite (NaNO₂)69.0010.50.72 g
Concentrated HCl (~37%)36.46~302.5 mL
2-Naphthol144.1710.01.44 g
Sodium Hydroxide (NaOH)40.00~301.2 g
Deionized Water--As needed
Ice--For cooling bath

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.25 g (10.0 mmol) of this compound in a mixture of 2.5 mL of concentrated HCl and 25 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aminophenol suspension over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.

Part B: Azo Coupling

  • In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution (prepared by dissolving ~5 g NaOH in 45 mL water).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with constant, efficient stirring. A brightly colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the solid azo dye by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water until the filtrate is neutral.

  • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C). Expected yield: 85-95%.

Biological Relevance of Derivatives

The phenoxazine core, which can be synthesized using this compound as a precursor, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure is found in compounds that interact with various biological targets. For example, certain phenoxazine derivatives are known to function as DNA intercalators, a mechanism central to the activity of antibiotics like Actinomycin D. Others can inhibit key enzymes involved in disease pathways. The ability to introduce a hydroxyl group via this building block provides a strategic advantage for developing new drug candidates with improved target binding or pharmacokinetic properties.

G cluster_0 Synthesis cluster_1 Biological Interaction A This compound B Phenoxazine Scaffold A->B Cyclocondensation C Biological Target (e.g., DNA, Enzyme) B->C Molecular Recognition D Biological Effect (e.g., Anticancer, Antimicrobial) C->D Inhibition / Intercalation

Caption: From building block to biological action.

References

Applications of 2-Aminobenzene-1,4-diol in Medicinal Chemistry: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known as 2-amino-p-hydroquinone, is an aromatic organic compound featuring a hydroquinone ring substituted with an amino group. While direct and extensive research on the specific medicinal chemistry applications of this compound is limited, its structural motifs—the aminophenol and hydroquinone moieties—are pivotal pharmacophores in a vast array of biologically active molecules. This document outlines the potential applications of this compound as a versatile building block in drug discovery, drawing parallels from the well-established biological activities of its close structural analogs. The inherent reactivity of its amino and hydroxyl groups allows for diverse chemical modifications, paving the way for the synthesis of novel therapeutic agents.

I. Core Applications in Medicinal Chemistry

The strategic importance of the aminohydroquinone scaffold lies in its ability to participate in crucial biological interactions, primarily through hydrogen bonding, redox cycling, and serving as a precursor for more complex heterocyclic systems.

Anticancer Agents

The aminophenol and quinone functionalities are prevalent in numerous anticancer agents. Derivatives of this compound can be explored for their potential as cytotoxic and antiproliferative agents through several mechanisms:

  • Induction of Apoptosis: Naphthoquinone derivatives containing an amino group have demonstrated potent activity in inducing programmed cell death in cancer cells. For instance, 2-amino-1,4-naphthoquinone-benzamide derivatives have shown significant cytotoxicity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines, with some compounds being significantly more potent than cisplatin.[1]

  • Generation of Reactive Oxygen Species (ROS): The hydroquinone moiety can undergo redox cycling to generate ROS, which can induce oxidative stress and lead to cancer cell death. This mechanism is a key aspect of the anticancer activity of many quinone-based compounds.

  • Enzyme Inhibition: Derivatives can be designed to target specific enzymes crucial for cancer cell survival and proliferation, such as cyclooxygenase-2 (COX-2). Naphthoquinone derivatives have been identified as promising anticancer candidates targeting COX-2.

Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for designing inhibitors of various enzymes implicated in disease.

  • Tyrosinase Inhibitors: Hydroquinone is a well-known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Derivatives of this compound can be synthesized to develop novel agents for treating hyperpigmentation disorders.[2] Esterification of hydroquinone has been shown to significantly enhance its tyrosinase inhibitory activity.[2]

  • β-Glucuronidase Inhibitors: Elevated levels of β-glucuronidase are associated with conditions like colon cancer. Synthetic derivatives of 2-aminopyrimidine have shown potent inhibitory activity against this enzyme, suggesting that the amino-aromatic scaffold is a promising starting point for inhibitor design.[3]

  • Cholinesterase Inhibitors: While not directly a benzene-1,4-diol, derivatives of other aminophenols have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.

II. Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to this compound, highlighting the potential of this scaffold.

Compound ClassTargetKey Compound ExampleActivity (IC50)Cell Line/Enzyme SourceReference
2-Amino-1,4-naphthoquinone-benzamidesCytotoxicityAniline derivative 5e 0.4 µMMDA-MB-231 (Breast Cancer)[1]
2-Amino-1,4-naphthoquinone-benzamidesCytotoxicity3-Nitroaniline derivative 5l 0.4 µMMDA-MB-231 (Breast Cancer)[1]
2-Amino-1,4-naphthoquinone-benzamidesCytotoxicityAniline derivative 5e 0.5 µMHT-29 (Colon Cancer)[1]
Hydroquinone Ester DerivativesTyrosinase Inhibition4-Hydroxycinnamic acid ester0.18 µMMushroom Tyrosinase[2]
HydroquinoneTyrosinase InhibitionHydroquinone22.78 µMMushroom Tyrosinase[2]
2-Aminopyrimidine Derivativesβ-Glucuronidase InhibitionCompound 24 2.8 µMβ-Glucuronidase[3]

III. Experimental Protocols

General Synthesis of 2-Amino-1,4-naphthoquinone-benzamide Derivatives

This protocol is adapted from the synthesis of 2-amino-1,4-naphthoquinone-benzamides and can serve as a template for derivatizing this compound.[1]

Step 1: Synthesis of the Amino-Substituted Naphthoquinone Core

  • Dissolve 1,4-naphthoquinone in a suitable solvent such as DMF.

  • Add an equimolar amount of an appropriate amino-functionalized benzoic acid (e.g., 4-aminobenzoic acid).

  • Heat the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the intermediate acid.

Step 2: Amide Coupling

  • Dissolve the acid intermediate from Step 1 in DMF.

  • Add an equimolar amount of the desired amine derivative.

  • Add a coupling agent (e.g., TBTU) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the product by adding the reaction mixture to ice-water.

  • Filter, wash, and purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Amide Coupling A 1,4-Naphthoquinone C Reaction in DMF at 80°C A->C B Amino-benzoic Acid B->C D Intermediate Acid C->D G Reaction in DMF at RT D->G E Amine Derivative E->G F Coupling Agent (TBTU) F->G H Final Product G->H

General workflow for the synthesis of amino-naphthoquinone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of synthesized compounds.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., cisplatin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the in vitro MTT cytotoxicity assay.

IV. Signaling Pathways

Potential Mechanism of Action for Anticancer Derivatives

Derivatives of this compound could potentially exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Compound This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential signaling pathway for apoptosis induction by derivatives.

V. Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the extensive research on its structural analogs, researchers can design and synthesize novel derivatives with potential therapeutic applications, particularly in the fields of oncology and enzyme inhibition. The protocols and data presented here provide a foundational framework for initiating such drug discovery programs. Further investigation into the direct biological activities of this compound and its derivatives is warranted to fully elucidate its potential in developing new medicines.

References

Application Notes and Protocols for the Electrochemical Analysis of 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrochemical analysis of 2-Aminobenzene-1,4-diol, also known as 2,5-diaminohydroquinone. The protocols outlined below are based on established electrochemical principles and data from structurally analogous compounds, offering a robust starting point for experimental work. This document is intended for professionals in research and development, particularly those involved in drug discovery and development, where understanding the redox behavior of aminophenol derivatives is crucial.

Data Presentation

Due to the limited availability of direct electrochemical data for this compound, the following table summarizes expected and typical quantitative data based on the electrochemical behavior of similar compounds such as p-aminophenol, p-phenylenediamine, and hydroquinone derivatives. These values should be considered as a reference point for initial experimental design.

ParameterGlassy Carbon Electrode (GCE)Platinum ElectrodeGold Electrode
Analyte Concentration 1.0 mM1.0 mM1.0 mM
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)0.5 M H₂SO₄0.1 M Phosphate Buffer (pH 7.0)
Technique Cyclic Voltammetry (CV)Cyclic Voltammetry (CV)Square Wave Voltammetry (SWV)
Potential Window -0.2 V to +0.8 V vs. Ag/AgCl0.0 V to +1.2 V vs. Ag/AgCl-0.4 V to +0.6 V vs. Ag/AgCl
Scan Rate (CV) 50 mV/s50 mV/s-
Frequency (SWV) --25 Hz
Amplitude (SWV) --25 mV
Expected Anodic Peak Potential (Epa) ~ +0.3 V to +0.5 V~ +0.6 V to +0.8 V~ +0.2 V to +0.4 V
Expected Cathodic Peak Potential (Epc) ~ +0.1 V to +0.3 V (if reversible)VariableVariable
Expected Peak Current (Ipa) Dependent on concentration and electrode surface areaDependent on concentration and electrode surface areaDependent on concentration and electrode surface area

Experimental Protocols

The following protocols provide detailed methodologies for the electrochemical characterization of this compound using cyclic voltammetry.

Protocol 1: Cyclic Voltammetry (CV) Analysis

Objective: To investigate the fundamental electrochemical behavior of this compound, including oxidation and reduction potentials.

Materials:

  • This compound (or 2,5-diaminohydroquinone)

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Glassy Carbon Electrode (GCE) as the working electrode

  • Platinum wire or graphite rod as the counter electrode

  • Ag/AgCl electrode as the reference electrode

  • 0.1 M Phosphate Buffer Solution (PBS), pH 7.0

  • Deionized water

  • Argon or Nitrogen gas for deoxygenation

  • Polishing materials (e.g., alumina slurry)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes in deionized water to remove any polishing residues.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M Phosphate Buffer Solution (pH 7.0) by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.

  • Analyte Solution Preparation:

    • Prepare a 1.0 mM stock solution of this compound in the 0.1 M PBS.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared GCE, platinum counter electrode, and Ag/AgCl reference electrode.

    • Add a known volume of the 0.1 M PBS to the cell.

    • Deoxygenate the solution by purging with high-purity argon or nitrogen gas for at least 15 minutes. Maintain a blanket of inert gas over the solution during the experiment.

    • Record a blank cyclic voltammogram of the supporting electrolyte in the potential range of -0.2 V to +0.8 V at a scan rate of 50 mV/s.

    • Add the this compound stock solution to the cell to achieve the desired final concentration (e.g., 0.1 mM).

    • Record the cyclic voltammogram of the analyte under the same conditions.

    • Investigate the effect of scan rate by varying it from 10 mV/s to 200 mV/s to determine if the process is diffusion-controlled or adsorption-controlled.

Mandatory Visualizations

experimental_workflow cluster_prep cluster_setup cluster_measurement cluster_analysis prep Preparation setup Electrochemical Setup prep->setup Proceed to electrode_prep Electrode Polishing & Cleaning solution_prep Electrolyte & Analyte Solution Prep measurement Measurement setup->measurement Proceed to cell_assembly Three-Electrode Cell Assembly deoxygenation Deoxygenation (N2/Ar Purge) analysis Data Analysis measurement->analysis Proceed to blank_cv Blank CV of Electrolyte analyte_cv CV of 2-Aminobenzene- 1,4-diol blank_cv->analyte_cv scan_rate_study Scan Rate Variation Study analyte_cv->scan_rate_study peak_analysis Peak Potential & Current Analysis

Caption: Experimental workflow for the electrochemical analysis of this compound.

signaling_pathway start This compound (Reduced Form) intermediate Radical Cation Intermediate start->intermediate -1e⁻, -1H⁺ product 2-Amino-1,4-benzoquinoneimine (Oxidized Form) intermediate->product -1e⁻, -1H⁺ hydrolysis_product p-Benzoquinone product->hydrolysis_product +H₂O (Hydrolysis) polymer Polymeric Film product->polymer Electropolymerization

Caption: Proposed electrochemical oxidation pathway of this compound.

Application Notes and Protocols for Investigating 2-Aminobenzene-1,4-diol and its Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This document provides a framework for the investigation of 2-Aminobenzene-1,4-diol and its derivatives as potential anti-inflammatory agents. While direct research on this compound is limited, the broader classes of aminophenols and hydroquinones have demonstrated anti-inflammatory and antioxidant properties, suggesting the therapeutic potential of this chemical scaffold. These notes and protocols are designed to guide researchers in the systematic evaluation of these compounds.

Postulated Mechanisms of Action

Aminohydroquinone derivatives may exert anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism involves the inhibition of pro-inflammatory mediators and the activation of antioxidant pathways.

A key pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Hydroquinone has been shown to suppress the production of pro-inflammatory cytokines.[2] Therefore, it is hypothesized that this compound derivatives may interfere with this pathway.

Furthermore, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Some compounds with structural similarities have been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[3]

Below is a diagram illustrating a potential signaling pathway that could be modulated by this compound derivatives.

G Postulated Anti-inflammatory Signaling Pathway of Aminohydroquinone Derivatives cluster_0 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes activates Inflammation Inflammation ProInflammatory_Genes->Inflammation Compound This compound Derivative Compound->IKK inhibits Nrf2 Nrf2 Compound->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes Antioxidant_Genes->Inflammation reduces

Caption: Postulated signaling pathway for this compound derivatives.

Application Notes

In Vitro Evaluation of Anti-inflammatory Activity

The initial assessment of the anti-inflammatory potential of this compound derivatives should be conducted using in vitro cell-based assays. A common and effective model is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).

Key Parameters to Measure:

  • Nitric Oxide (NO) Production: Measured by the Griess assay.

  • Pro-inflammatory Cytokines: Levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant, measured by ELISA.

  • Prostaglandin E2 (PGE2) Production: Measured by ELISA.

  • Protein Expression: Western blot analysis of key inflammatory proteins such as iNOS and COX-2.

  • Gene Expression: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes.

  • NF-κB Activation: Assessed by techniques such as western blot for IκBα degradation and p65 phosphorylation, or reporter gene assays.

  • Nrf2 Activation: Evaluated by measuring the expression of Nrf2 target genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

In Vivo Assessment of Anti-inflammatory Efficacy

Promising compounds identified from in vitro studies should be further evaluated in animal models of inflammation.

Commonly Used In Vivo Models:

  • Carrageenan-Induced Paw Edema: A model of acute inflammation where the reduction in paw swelling is measured.

  • LPS-Induced Systemic Inflammation: A model to assess the systemic anti-inflammatory effects by measuring cytokine levels in the serum.

  • Collagen-Induced Arthritis: A model for chronic inflammatory disease like rheumatoid arthritis.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Objective: To determine the effect of this compound derivatives on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound derivative (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory effect of a this compound derivative in a rat model of acute inflammation.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • This compound derivative

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and treatment groups (different doses of the this compound derivative).

  • Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IC50 (µM) for NO
Derivative A 1
10
50
Derivative B 1
10
50
Indomethacin 10

Table 2: Effect of this compound Derivatives on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%) at 3h
Vehicle Control -0
Indomethacin 10
Derivative A 10
30
100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of novel compounds.

G Experimental Workflow for Anti-inflammatory Drug Discovery Start Compound Library (this compound Derivatives) InVitro_Screening In Vitro Screening (LPS-stimulated macrophages) Start->InVitro_Screening NO_Assay Nitric Oxide Assay InVitro_Screening->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA InVitro_Screening->Cytokine_Assay Hit_Identification Hit Identification (Active Compounds) NO_Assay->Hit_Identification Cytokine_Assay->Hit_Identification Hit_Identification->Start Inactive Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Active Western_Blot Western Blot (iNOS, COX-2, p-p65) Mechanism_Studies->Western_Blot qPCR qRT-PCR (Inflammatory genes) Mechanism_Studies->qPCR Lead_Selection Lead Compound Selection Western_Blot->Lead_Selection qPCR->Lead_Selection Lead_Selection->Mechanism_Studies Further optimization needed InVivo_Studies In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Lead_Selection->InVivo_Studies Potent & well-characterized Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development

Caption: A typical workflow for anti-inflammatory drug discovery.

Conclusion

The structural motif of this compound presents an interesting starting point for the design and synthesis of novel anti-inflammatory agents. The application notes and protocols provided herein offer a comprehensive guide for the systematic evaluation of such compounds. By investigating their effects on key inflammatory pathways and validating their efficacy in relevant in vivo models, researchers can uncover the therapeutic potential of this chemical class for the treatment of inflammatory diseases.

References

Application of 2-Aminobenzene-1,4-diol in Dye and Pigment Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known as 2-aminohydroquinone, is a versatile aromatic compound with significant potential in the synthesis of a variety of dyes and pigments. Its unique structure, featuring both amino and hydroxyl functional groups on a benzene ring, allows it to act as a precursor in several dye-forming reactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of azo dyes and as a component in oxidative hair dye formulations. The protocols provided are based on established chemical principles and analogous reactions due to the limited availability of specific literature for this compound.

Application in Azo Dye Synthesis

This compound can serve as a diazo component in the synthesis of azo dyes. The primary amino group can be converted into a diazonium salt, which then couples with various aromatic compounds (coupling components) to form colored azo compounds. The presence of two hydroxyl groups on the benzene ring can influence the final color and properties of the dye, such as solubility and fastness.

General Experimental Protocol for Azo Dye Synthesis

This protocol outlines the general two-step procedure for synthesizing an azo dye using this compound as the diazo component.

Step 1: Diazotization of this compound

The first step involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1]

Materials and Reagents:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Urea

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[2]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for 20-30 minutes at the same temperature to ensure complete diazotization.

  • A small amount of urea can be added to destroy any excess nitrous acid.[3]

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.[2]

Step 2: Azo Coupling Reaction

The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, such as phenols and anilines (coupling components), to form the stable azo dye.[1]

Materials and Reagents:

  • Diazonium salt solution from Step 1

  • Coupling component (e.g., 2-naphthol, resorcinol, N,N-dimethylaniline)

  • Sodium hydroxide solution

  • Ice bath

Procedure:

  • Dissolve the chosen coupling component in a suitable solvent. For phenols, an aqueous sodium hydroxide solution is typically used to form the more reactive phenoxide ion.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.[2]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • The pH of the reaction mixture may need to be adjusted to optimize the coupling reaction. For coupling with phenols, a slightly alkaline pH is preferred, while for coupling with anilines, a slightly acidic pH is optimal.

  • Isolate the precipitated dye by filtration, wash it with cold water to remove any unreacted starting materials and salts, and then dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Potential Azo Dyes from this compound

The final color of the azo dye is dependent on the chemical structure of the coupling component. The following table provides hypothetical examples of colors that could be obtained.

Coupling ComponentChemical Structure of Coupling ComponentExpected Dye Color
2-NaphtholC₁₀H₈ORed to Orange
ResorcinolC₆H₆O₂Yellow to Orange
N,N-DimethylanilineC₈H₁₁NYellow
H-AcidC₁₀H₉NO₇S₂Blue to Violet

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Work-up & Purification start This compound reagents1 HCl, H₂O, 0-5°C diazonium_formation Diazonium Salt Formation na_no2 NaNO₂ (aq) coupling_component Coupling Component (e.g., 2-Naphthol) coupling_reaction Azo Coupling Reaction azo_dye Azo Dye Product filtration Filtration washing Washing drying Drying purification Recrystallization

Application in Oxidative Hair Dyes

In the context of hair coloring, this compound can function as a "coupler" or "modifier." Oxidative hair dyes work through the chemical reaction of primary intermediates (developers) and couplers in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. This reaction forms larger dye molecules within the hair shaft, resulting in a permanent color.[4][5]

The specific role of this compound (as a developer or coupler) would depend on the other components in the formulation. Given its structure with an amino group and hydroxyl groups, it has the potential to act as a coupler, reacting with an oxidized primary intermediate to form a specific color. The final shade is determined by the combination of the primary intermediate and the coupler.[6]

General Protocol for Hair Dye Formulation and Application

This protocol describes the general procedure for preparing and applying an oxidative hair dye formulation that could incorporate this compound as a coupler.

Part A: Dye Cream Formulation

Materials and Reagents:

  • Primary Intermediate (Developer): e.g., p-phenylenediamine (PPD), p-aminophenol

  • Coupler: this compound

  • Alkalizing Agent: Ammonia or monoethanolamine

  • Solvent: Propylene glycol, water

  • Surfactants and Thickeners: e.g., Cetearyl alcohol

  • Antioxidants: e.g., Sodium sulfite[6]

  • Fragrance

Procedure:

  • The dye cream is typically an oil-in-water emulsion.

  • The primary intermediate and the coupler (this compound) are dissolved in the solvent system.

  • The alkalizing agent is added to raise the pH, which helps to swell the hair cuticle and facilitate dye penetration.[5]

  • Surfactants and thickeners are incorporated to achieve the desired consistency.

  • Antioxidants are added to prevent premature oxidation of the dye precursors.

  • Fragrance is added for aesthetic purposes.

Part B: Developer Cream Formulation

The developer is a simple formulation containing an oxidizing agent in a stabilized acidic cream or liquid base.

Materials and Reagents:

  • Oxidizing Agent: Hydrogen peroxide (typically 6%)

  • Stabilizers: e.g., Phosphoric acid

  • Thickeners and Emulsifiers

Procedure:

  • Hydrogen peroxide is mixed with water and stabilizers to maintain its reactivity.

  • Thickeners and emulsifiers are added to create a cream consistency for easy application.

Application Protocol:

  • Immediately before application, mix the dye cream (Part A) and the developer cream (Part B) in a 1:1 ratio in a non-metallic bowl.

  • Apply the mixture evenly to dry, unwashed hair.

  • Allow the dye to process for 30-45 minutes at room temperature. During this time, the oxidation and coupling reactions occur within the hair shaft.

  • Rinse the hair thoroughly with lukewarm water until the water runs clear.

  • Apply a post-color conditioner to close the hair cuticle and seal in the color.

Hypothetical Color Outcomes in Hair Dyeing

The color produced by the oxidative coupling reaction depends on the specific primary intermediate used with this compound. The following table provides some hypothetical color outcomes.

Primary IntermediateExpected Hair Color Shade with this compound
p-PhenylenediamineBrown to Black Tones
p-AminophenolReddish-Brown to Auburn Tones
2,5-DiaminotolueneNatural Brown to Blonde Tones[6]

Oxidative_Hair_Dyeing_Process cluster_formulation Formulation cluster_application Application cluster_reaction Chemical Reaction in Hair Shaft cluster_final Final Steps dye_cream Dye Cream (Primary Intermediate + Coupler [this compound]) mixing Mixing (1:1) dye_cream->mixing developer Developer (Hydrogen Peroxide) developer->mixing application Application to Hair mixing->application processing Processing (30-45 min) application->processing penetration Dye Precursors Penetrate Cuticle processing->penetration oxidation Oxidation of Primary Intermediate penetration->oxidation coupling Coupling to Form Large Dye Molecules oxidation->coupling rinsing Rinsing coupling->rinsing conditioning Conditioning rinsing->conditioning result Permanent Hair Color conditioning->result

Conclusion

This compound is a promising, yet under-documented, intermediate for the synthesis of dyes and pigments. The protocols and data presented here are based on established principles of azo dye chemistry and oxidative hair coloring. Researchers and professionals are encouraged to use these guidelines as a starting point for developing specific applications, with the understanding that optimization of reaction conditions will be necessary to achieve desired outcomes. Further research into the specific reaction kinetics, yields, and spectroscopic characterization of dyes derived from this compound will be invaluable in fully realizing its potential in the coloration industry.

References

Application Notes and Protocols: 2-Aminobenzene-1,4-diol and its Derivatives as Reagents in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzene-1,4-diol, also known as 2-amino-1,4-dihydroxybenzene, and its isomers, such as 4-aminobenzene-1,2-diol and 2,5-diaminohydroquinone, are versatile reagents with emerging applications in molecular biology and drug discovery. While their primary use has been in chemical synthesis, their unique chemical properties are being increasingly exploited in biological contexts. This document provides detailed application notes and protocols for the use of these compounds, with a significant focus on their role as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer.

Application 1: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Derivatives of aminobenzene diols have shown promise as selective inhibitors of COX-2.[1] COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[2] Its overexpression is also associated with various cancers.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[1]

Quantitative Data: COX-2 Inhibition by Aminophenol Derivatives

The following table summarizes the in vitro inhibitory activity of various aminophenol derivatives against COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological or biochemical function.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
Kuwanon ACOX-1>100[4]
COX-214>7.1[4]
Compound 4e (oxindole derivative)COX-23.34-[5]
Compound 9h (oxindole derivative)COX-22.35-[5]
Compound 9i (oxindole derivative)COX-22.42-[5]
Compound VIIa (thiophene derivative)COX-119.5[6]
COX-20.2967.2[6]
Celecoxib (Control)COX-1>100[4]
COX-20.03>3333[5]
Signaling Pathway: Prostaglandin Synthesis and COX-2 Inhibition

The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes in prostaglandin synthesis. Selective COX-2 inhibitors, such as derivatives of this compound, block the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.

prostaglandin_pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2->Arachidonic_Acid PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological Functions) PGH2_1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Inhibitor This compound Derivatives Inhibitor->COX2

Caption: COX-2 Inhibition in the Prostaglandin Pathway.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a framework for assessing the inhibitory potential of this compound derivatives.[7]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (fluorogenic)

  • COX Cofactor (e.g., heme)

  • Arachidonic Acid (substrate)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Dilute the test compounds and positive control to the desired concentrations in COX Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • COX Assay Buffer

      • COX Cofactor

      • COX Probe

      • COX-2 Enzyme

      • Test compound or control (vehicle, positive control)

    • Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

cox2_assay_workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Probes, Test Compounds) start->reagent_prep plate_setup Set up 96-well plate: - Buffer, Cofactor, Probe - COX-2 Enzyme - Test Compound/Control reagent_prep->plate_setup incubation Incubate at 25°C (10-15 min) plate_setup->incubation reaction_init Initiate Reaction (Add Arachidonic Acid) incubation->reaction_init measurement Measure Fluorescence (Kinetic, 5-10 min) reaction_init->measurement data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for a fluorometric COX-2 inhibition assay.

Application 2: Synthesis of Fluorescent Probes

The chemical structure of this compound, containing both amine and hydroxyl functional groups, makes it a potential building block for the synthesis of novel fluorescent probes.[8] These probes can be designed to detect specific biomolecules or changes in the cellular environment. The synthesis typically involves coupling the aminobenzene diol scaffold with a fluorophore and a recognition moiety.

Logical Relationship: Fluorescent Probe Design

The design of a fluorescent probe based on this compound involves the strategic combination of three key components.

probe_design Probe Functional Fluorescent Probe Scaffold This compound Scaffold Probe->Scaffold Core Structure Fluorophore Fluorophore Moiety Probe->Fluorophore Reporting Unit Recognition Recognition Moiety (Targets specific analyte) Probe->Recognition Sensing Unit

Caption: Logical components of a fluorescent probe.

While specific protocols for synthesizing fluorescent probes directly from this compound are not yet widely published in the context of molecular biology applications, the general principles of organic synthesis for creating such probes are well-established.[9]

Application 3: Staining Agent in Molecular Biology

Conclusion

This compound and its derivatives represent a class of compounds with significant potential in molecular biology and drug development. Their most well-documented application to date is as selective inhibitors of the COX-2 enzyme, offering a promising avenue for the development of novel anti-inflammatory and anti-cancer agents. The detailed protocols and data presented here provide a foundation for researchers to explore the utility of these compounds in their own studies. Further investigation into their applications as fluorescent probes and staining agents is warranted to fully realize their potential as versatile reagents in the life sciences.

References

Application Notes and Protocols for the Electrochemical Synthesis of Bioactive Derivatives from 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical synthesis of novel organic compounds represents a green and efficient alternative to traditional chemical methods. By leveraging controlled electrode potentials, highly reactive intermediates can be generated in situ, enabling the synthesis of complex molecules under mild conditions. This document provides detailed application notes and protocols for the electrochemical synthesis of bioactive derivatives from 2-aminobenzene-1,4-diol. The primary route involves the anodic oxidation of this compound to 2-amino-1,4-benzoquinone, which subsequently undergoes a Michael addition reaction with various nucleophiles. This approach allows for the creation of a diverse library of substituted aminobenzoquinones, a class of compounds with significant potential in drug discovery due to their wide range of biological activities, including as enzyme inhibitors and cytotoxic agents.

Core Concepts and Reaction Mechanism

The electrochemical synthesis of derivatives from this compound is predicated on an EC (Electrochemical-Chemical) mechanism. The initial electrochemical step involves the oxidation of the hydroquinone moiety to a quinone. The subsequent chemical step is the nucleophilic addition of a suitable compound to the electrochemically generated quinone.

Step 1: Electrochemical Oxidation (E) this compound is oxidized at the anode to form the corresponding 2-amino-1,4-benzoquinone. This oxidation is a two-electron, two-proton process. The presence of the electron-donating amino group on the aromatic ring influences the oxidation potential of the hydroquinone.

Step 2: Chemical Reaction - Michael Addition (C) The electrochemically generated 2-amino-1,4-benzoquinone is a potent Michael acceptor. It readily reacts with a variety of nucleophiles, such as amines, thiols, or other suitable compounds, to form substituted aminobenzoquinone derivatives.

General Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical synthesis of derivatives from this compound.

G cluster_prep Preparation cluster_electro Electrochemical Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis and Characterization A Prepare Electrolyte Solution (e.g., Buffer/Solvent Mixture) B Dissolve this compound and Nucleophile in Electrolyte A->B Dissolution C Set up Electrolysis Cell (Working, Counter, Reference Electrodes) B->C Cell Loading D Apply Controlled Potential (Controlled-Potential Electrolysis) C->D Initiate Electrolysis E Monitor Reaction Progress (e.g., Cyclic Voltammetry, Coulometry) D->E In-situ Monitoring F Extract Crude Product E->F Reaction Completion G Purify by Chromatography (e.g., Column Chromatography) F->G Purification H Spectroscopic Analysis (NMR, IR, Mass Spectrometry) G->H Structural Confirmation I Biological Activity Assays H->I Functional Evaluation

General workflow for electrochemical synthesis.

Detailed Experimental Protocols

The following protocols are based on established methods for the electrochemical synthesis of amino-substituted quinones from hydroquinone precursors.[1] These can be adapted for the specific use of this compound.

Protocol 1: Synthesis of 2-Amino-5-(alkyl/arylamino)-1,4-benzoquinone Derivatives

This protocol describes the synthesis of disubstituted aminobenzoquinones by reacting electrochemically generated 2-amino-1,4-benzoquinone with a primary or secondary amine as the nucleophile.

Materials:

  • This compound (starting material)

  • Primary or secondary amine (nucleophile, e.g., benzylamine, morpholine)

  • Phosphate buffer solution (0.2 M, pH 7.0)

  • Acetonitrile or Ethanol (co-solvent)

  • Supporting electrolyte (e.g., 0.1 M Lithium Perchlorate, LiClO₄)

  • Working Electrode: Glassy Carbon or Carbon Rod

  • Counter Electrode: Platinum wire or graphite rod

  • Reference Electrode: Ag/AgCl

Procedure:

  • Electrolyte Preparation: Prepare a solution of phosphate buffer (pH 7.0) and acetonitrile (or ethanol) in a 1:1 (v/v) ratio. Add the supporting electrolyte (e.g., LiClO₄) to a final concentration of 0.1 M.

  • Reactant Solution: In an electrochemical cell, dissolve this compound (1 mmol) and the desired amine (2 mmol) in 50 mL of the prepared electrolyte solution.

  • Electrolysis:

    • Set up a divided or undivided electrochemical cell with the working, counter, and reference electrodes.

    • Perform controlled-potential electrolysis at a potential slightly higher than the oxidation peak potential of this compound (determined by cyclic voltammetry, typically in the range of +0.2 to +0.4 V vs. Ag/AgCl).

    • Continue the electrolysis until the current decreases to a background level, indicating the consumption of the starting material.

  • Work-up and Purification:

    • After completion of the electrolysis, evaporate the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of 2-Amino-5-(thiol-substituted)-1,4-benzoquinone Derivatives

This protocol details the synthesis of thio-substituted aminobenzoquinones using a thiol as the nucleophile.

Materials:

  • This compound (starting material)

  • Thiol compound (nucleophile, e.g., 2-mercapto-1,3,4-thiadiazole derivatives)

  • Acetic acid buffer (0.2 M, pH 5.0)

  • Ethanol (co-solvent)

  • Working Electrode: Glassy Carbon

  • Counter Electrode: Platinum wire

  • Reference Electrode: Ag/AgCl

Procedure:

  • Electrolyte Preparation: Prepare a solution of acetic acid buffer (pH 5.0) and ethanol in a 1:1 (v/v) ratio.

  • Reactant Solution: In a divided electrochemical cell, dissolve this compound (0.25 mmol) and the thiol nucleophile (0.5 mmol) in 100 mL of the electrolyte solution.[1]

  • Electrolysis:

    • Perform controlled-potential electrolysis at a potential of +0.35 V vs. Ag/AgCl.[1]

    • Monitor the progress of the reaction by cyclic voltammetry until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, remove the ethanol by rotary evaporation.

    • Extract the remaining aqueous solution with dichloromethane.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the product by recrystallization or column chromatography.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques.

Data Presentation: Quantitative Summary

The following table summarizes typical experimental parameters and expected outcomes for the electrochemical synthesis of derivatives from hydroquinone precursors. These values can serve as a starting point for optimizing the synthesis from this compound.

Starting MaterialNucleophileWorking ElectrodeSolvent SystemApplied Potential (V vs. Ag/AgCl)Yield (%)Reference
HydroquinoneBenzylamineGlassy CarbonPhosphate Buffer (pH 7.5)/Water0.10High[2]
HydroquinoneN-methylbenzylamineGlassy CarbonPhosphate Buffer (pH 7.5)/Water0.10High[2]
Hydroquinone2-amino-5-mercapto-1,3,4-thiadiazoleGlassy CarbonAcetic Acid Buffer (pH 5.0)/Ethanol0.35Not specified[1]

Biological Activity and Drug Development Applications

Derivatives of 2-amino-1,4-benzoquinone are of significant interest to drug development professionals due to their diverse biological activities. Many of these compounds have been investigated for their potential as:

  • Anticancer Agents: Amino-substituted quinones can induce cytotoxicity in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and induction of apoptosis.[3]

  • Enzyme Inhibitors: The quinone moiety can act as a Michael acceptor, enabling covalent modification of key enzymes. For instance, certain 2-(quinazolin-4-ylamino)-[1][4]benzoquinones have been shown to be irreversible inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase domain, a key target in angiogenesis.[4][5]

  • Antimicrobial Agents: Some aminobenzoquinone derivatives have demonstrated antibacterial and antifungal properties.[6][7]

Signaling Pathway: Inhibition of VEGFR-2 by a 2-Amino-1,4-benzoquinone Derivative

The following diagram illustrates the mechanism of action for a 2-(quinazolin-4-ylamino)-[1][4]benzoquinone derivative that acts as an irreversible inhibitor of VEGFR-2.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Leads to Inhibitor 2-(quinazolin-4-ylamino)- [1,4]benzoquinone Derivative Inhibitor->VEGFR2 Covalent Binding to Cys-1045 (Irreversible Inhibition)

Inhibition of VEGFR-2 signaling by a benzoquinone derivative.

This covalent binding to a cysteine residue in the kinase domain of VEGFR-2 prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for angiogenesis, a key process in tumor growth and metastasis.[4]

Conclusion

Electrochemical synthesis offers a powerful and environmentally friendly platform for the generation of diverse libraries of this compound derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel bioactive compounds. The potential of these derivatives as enzyme inhibitors and cytotoxic agents makes them attractive candidates for further investigation in the field of drug discovery and development. The ability to fine-tune the electrochemical parameters allows for precise control over the reaction, paving the way for the efficient and sustainable production of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the synthesis of 2-Aminobenzene-1,4-diol (also known as 2,5-dihydroxyaniline).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent synthetic route involves the reduction of a nitro-group precursor, specifically 4-nitrocatechol.[1] This method is generally favored due to the availability of the starting material, which can be prepared by the nitration of catechol. The subsequent reduction of the nitro group is a critical step that can be achieved using various reagents.[1]

Q2: My final product is a dark brown or black powder, not the expected light-colored solid. What is the cause?

A2: this compound is highly susceptible to oxidation. The aminophenol structure can be easily oxidized to form colored quinone-imine or polymeric species, especially when exposed to air (oxygen).[1] This discoloration indicates product degradation and the presence of impurities. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can significantly mitigate this issue.

Q3: What are the primary side products to be aware of during the synthesis?

A3: The main side products are typically from oxidation, leading to quinone-like compounds.[1] Incomplete reduction can also leave residual 4-nitrocatechol in the final product. Depending on the reducing agent and conditions, other side reactions may occur, although oxidation is the most common challenge.

Q4: Which analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the 4-nitrocatechol starting material and the appearance of the this compound product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can provide quantitative data on conversion and purity.

Troubleshooting Guide

Issue 1: Consistently Low or No Yield

Low yield is a frequent problem in this synthesis, often stemming from incomplete reactions, product degradation, or losses during the workup and purification stages.

Possible Cause 1A: Incomplete Reduction of 4-Nitrocatechol

The choice and activity of the reducing agent are critical. If the reduction is not driven to completion, the yield will be inherently low.

  • Solution:

    • Verify Reagent Activity: Ensure your reducing agent is not old or deactivated. For catalytic hydrogenations, confirm the catalyst is active.

    • Optimize Reaction Conditions: Adjust the temperature, reaction time, or stoichiometry of the reducing agent. Monitoring the reaction by TLC is crucial to determine the point of completion.

    • Consider Alternative Reducing Agents: Different reagents have varying efficiencies and selectivities. A comparison of common methods is provided in the table below.

Possible Cause 1B: Product Oxidation During Reaction or Workup

The diol and amino functionalities make the target molecule extremely sensitive to air.

  • Solution:

    • Inert Atmosphere: Conduct the entire procedure, including solvent transfers and workup, under a nitrogen or argon atmosphere.

    • Degas Solvents: Before use, degas all solvents (e.g., by sparging with nitrogen or using a freeze-pump-thaw cycle) to remove dissolved oxygen.

    • Control pH: During workup, avoid excessively high pH for extended periods, as this can accelerate oxidation.

Possible Cause 1C: Product Loss During Extraction and Purification

This compound has moderate polarity and some water solubility, which can lead to losses during aqueous workup and extraction.

  • Solution:

    • Solvent Selection: Use a suitable organic solvent for extraction, such as ethyl acetate. Perform multiple extractions (e.g., 3-5 times) to maximize recovery from the aqueous layer.

    • Brine Wash: After extraction, wash the combined organic layers with saturated brine to help break emulsions and remove excess water.

    • Careful Purification: The compound can degrade on silica gel if chromatography is too slow. Use a deactivated silica gel or a rapid purification technique like flash chromatography.

Issue 2: Difficulty in Product Purification

Purifying the final compound can be challenging due to its instability and the presence of polar, colored impurities.

  • Solution:

    • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) under an inert atmosphere can be effective.

    • Column Chromatography: If significant impurities are present, flash column chromatography may be necessary.

      • Use degassed solvents as the eluent.

      • Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1%) to prevent product streaking and degradation on the column.

      • Work quickly to minimize the time the product spends on the silica.

Data Presentation

Table 1: Comparison of Common Reduction Methods for 4-Nitrocatechol
Reducing AgentTypical SolventConditionsAdvantagesDisadvantages & Common Issues
SnCl₂·2H₂O Ethanol, Ethyl AcetateReflux, 1-4 h[2]High yield, reliable, tolerant of many functional groups.Requires acidic conditions; workup involves neutralizing large amounts of acid and removing tin salts, which can be cumbersome.
H₂ with Pd/C Catalyst Ethanol, Methanol, Acetic AcidRoom Temp, 1-5 atm H₂[3]Clean reaction, high yield, byproduct is water.Catalyst can be pyrophoric; may not be suitable for substrates with other reducible functional groups (e.g., alkynes); potential for catalyst poisoning.
Sodium Dithionite (Na₂S₂O₄) Water/MethanolRoom Temp to 50°CMild conditions, inexpensive, works well in aqueous systems.Often requires a biphasic system or co-solvent; purification from inorganic salts can be difficult; yields can be variable.
Iron (Fe) Powder in Acid Acetic Acid, HCl/Water50-100°CInexpensive, effective, and industrially common.Heterogeneous reaction can be slow; requires filtration to remove iron salts; acidic conditions may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Nitrocatechol with Stannous Chloride (SnCl₂)

This protocol is adapted from general procedures for nitro group reduction.[2]

Materials:

  • 4-Nitrocatechol

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (degassed)

  • Ethyl Acetate (degassed)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 4-nitrocatechol (1.0 equiv) in ethanol.

  • Addition of Reagents: To the stirred solution, add stannous chloride dihydrate (4.0-5.0 equiv). Slowly add concentrated HCl (4.0-5.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC until all the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization.

Visualizations

Synthesis Workflow

G Diagram 1: General Synthesis Workflow start_end start_end reactant reactant process process product product Start Start Catechol Catechol Start->Catechol Nitration Nitration (e.g., HNO₃/H₂SO₄) Catechol->Nitration Nitrocatechol 4-Nitrocatechol Nitration->Nitrocatechol Reduction Reduction (e.g., SnCl₂/HCl) Nitrocatechol->Reduction Crude Crude Product Reduction->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Final This compound Purification->Final End End Final->End

Caption: Diagram 1: General Synthesis Workflow.

Troubleshooting Logic for Low Yield

G Diagram 2: Troubleshooting Low Yield problem problem cause cause solution solution low_yield Low Yield Observed? incomplete_rxn Possible Cause: Incomplete Reaction low_yield->incomplete_rxn Check TLC/ LCMS degradation Possible Cause: Product Oxidation low_yield->degradation Is product dark/colored? loss Possible Cause: Workup/Purification Loss low_yield->loss Is mass balance poor after workup? solution_rxn Solutions: - Check reducing agent activity - Increase reaction time/temp - Change reducing agent incomplete_rxn->solution_rxn solution_degradation Solutions: - Use degassed solvents - Work under inert atmosphere - Add antioxidant during workup degradation->solution_degradation solution_loss Solutions: - Perform multiple extractions - Use brine wash to break emulsions - Optimize purification method loss->solution_loss

Caption: Diagram 2: Troubleshooting Low Yield.

References

Technical Support Center: Purification of Crude 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Aminobenzene-1,4-diol.

Troubleshooting Guide

Users may encounter several issues during the purification of this compound. This guide addresses common problems in a question-and-answer format.

Q1: My crude this compound is a dark, discolored solid. What is the likely cause and how can I fix it?

A1: Dark coloration is a common issue with aminophenols and is primarily due to oxidation. This compound is highly susceptible to air oxidation, which leads to the formation of colored quinone-type impurities.

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the crude material and purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use Degassed Solvents: Purge all solvents with an inert gas before use to remove dissolved oxygen.

  • Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Use with caution, as it can also adsorb the desired product, reducing the yield.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, to the purification solvents.

Q2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A2: It is common for a single solvent to not be ideal for recrystallization. In such cases, a mixed-solvent system is often effective.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests to find a pair of miscible solvents: one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "bad" solvent).

  • Mixed-Solvent Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

    • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Temperature: Ensure the solution cools slowly to allow for crystal nucleation. Rapid cooling often leads to oiling out.

  • Change Solvent System: Select a solvent or solvent system with a lower boiling point.

  • Seed the Solution: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.

Q4: During column chromatography, my compound is streaking and not separating well. What could be the problem?

A4: Streaking of amines on silica gel columns is a common issue due to the acidic nature of silica, which can lead to strong adsorption or decomposition of the basic amine.

Troubleshooting Steps:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or an amine-functionalized silica gel.

  • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography on a C18 column may provide better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification methods for this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing impurities if a suitable solvent system can be found. Column chromatography is useful for separating compounds with similar polarities.

Q2: What are the likely impurities in crude this compound?

A2: The impurities will depend on the synthetic route. A common synthesis involves the reduction of 2-nitrohydroquinone. Potential impurities from this reaction include:

  • Unreacted Starting Material: 2-nitrohydroquinone.

  • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Oxidation Products: Quinone-type compounds formed by the oxidation of the aminophenol product.

  • Catalyst Residues: If catalytic hydrogenation is used.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and assessing the purity of the final product.

Q4: What is a general TLC protocol for analyzing this compound?

A4: A general TLC protocol would involve:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or methanol). A starting point could be a 1:1 mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve an Rf value between 0.3 and 0.7 for the desired compound. Adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help prevent streaking.

  • Visualization: The compound can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be used.

Data Presentation

Table 1: Suggested Recrystallization Solvent Systems (Qualitative)

Solvent System (Good:Bad)PolarityNotes
Water : EthanolHighThis compound is likely to have some solubility in hot water. Ethanol can be used to increase solubility.
Ethyl Acetate : HexanesMediumA common solvent system for moderately polar organic compounds.
Acetone : WaterHighAcetone is a good solvent for many polar compounds, and water acts as the anti-solvent.
Toluene : HexanesLow to MediumMay be effective if the impurities are significantly more or less polar than the product.

Table 2: General Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Neutral AluminaA less acidic alternative to silica gel, good for basic compounds.
Amine-functionalized SilicaSpecifically designed to reduce tailing of basic compounds.
Mobile Phase Hexanes/Ethyl Acetate with 0.1-1% TriethylamineA common starting point for normal-phase chromatography of amines.[1]
Dichloromethane/Methanol with 0.1-1% TriethylamineFor more polar compounds.
Acetonitrile/WaterFor reverse-phase chromatography.
Loading Method Dry LoadingRecommended to improve resolution. The crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System (Example: Ethanol/Water)

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Heat a minimal amount of ethanol to boiling and add it portion-wise to the flask until the solid dissolves completely.

  • While the solution is hot, add deionized water dropwise until the solution becomes faintly cloudy.

  • If excess cloudiness persists, add a few drops of hot ethanol to clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate mobile phase using TLC. Aim for an Rf value of ~0.3 for this compound. Remember to include a small percentage of triethylamine in the eluent if using silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent that is then evaporated onto a small amount of silica for dry loading). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

PurificationWorkflow cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_chromatography Column Chromatography crude->column_chromatography add_carbon Add Activated Carbon (Optional) dissolve->add_carbon hot_filter Hot Filtration add_carbon->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_crystals Vacuum Filtration cool->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product column_chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingTree start Purification Issue? q1 Dark/Discolored Product? start->q1 q2 Difficulty Finding Recrystallization Solvent? start->q2 q3 Compound 'Oiling Out'? start->q3 q4 Streaking on Column Chromatography? start->q4 a1 Oxidation likely. - Work under inert atmosphere. - Use degassed solvents. - Activated carbon treatment. q1->a1 a2 Use a mixed-solvent system. - Find a 'good' and 'bad' solvent pair. q2->a2 a3 Supersaturation or high BP solvent. - Slow cooling. - Use lower BP solvent. - Seed crystals. q3->a3 a4 Acidic silica interaction. - Add triethylamine to eluent. - Use neutral alumina or  amine-functionalized silica. q4->a4

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Prevention of 2-Aminobenzene-1,4-diol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-Aminobenzene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this highly sensitive compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning dark. What is happening?

A1: this compound is highly susceptible to oxidation, especially when exposed to air (oxygen). The color change you are observing is likely due to the formation of colored oxidation products, primarily quinone-imine species. This process can be accelerated by light and the presence of metal ions.

Q2: What are the primary strategies to prevent the oxidation of this compound?

A2: The two main strategies are:

  • Use of Antioxidants: Adding reducing agents or radical scavengers to the reaction mixture can inhibit the oxidation process.

  • Inert Atmosphere Techniques: Conducting reactions under an inert atmosphere, such as nitrogen or argon, minimizes the exposure of the compound to oxygen.

Q3: Which antioxidants are most effective for stabilizing this compound?

A3: Ascorbic acid and sodium metabisulfite are commonly used and effective antioxidants for stabilizing aminophenol and hydroquinone derivatives. The choice between them may depend on the specific reaction conditions and compatibility with other reagents.

Q4: How does pH affect the stability of this compound?

A4: The stability of aminophenols is pH-dependent. Generally, acidic conditions can help to protonate the amino group, making it less susceptible to oxidation. However, the optimal pH will depend on the specific reaction being performed. It is advisable to conduct small-scale experiments to determine the ideal pH for your system.

Q5: Can I store solutions of this compound?

A5: It is highly recommended to prepare solutions of this compound fresh for each use. If storage is unavoidable, the solution should be prepared in a deoxygenated solvent, contain an appropriate antioxidant, and be stored under an inert atmosphere in a sealed, opaque container at low temperature.

Troubleshooting Guide

Issue: Rapid Discoloration of Reaction Mixture

Troubleshooting_Discoloration start Reaction mixture rapidly turns dark check_atmosphere Is the reaction being run under an inert atmosphere? start->check_atmosphere check_antioxidant Is an antioxidant being used? check_atmosphere->check_antioxidant Yes implement_inert Implement inert atmosphere techniques (e.g., Schlenk line, glove box). check_atmosphere->implement_inert No check_solvent Was the solvent deoxygenated? check_antioxidant->check_solvent Yes add_antioxidant Add a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite). check_antioxidant->add_antioxidant No check_reagents Are all reagents and solvents of appropriate purity? check_solvent->check_reagents Yes degas_solvent Deoxygenate the solvent prior to use. check_solvent->degas_solvent No purify_reagents Purify reagents and use high-purity solvents. check_reagents->purify_reagents No solution Problem Resolved check_reagents->solution Yes implement_inert->solution add_antioxidant->solution degas_solvent->solution purify_reagents->solution

Quantitative Data on Antioxidant Efficacy

The following table summarizes the comparative efficacy of common antioxidants in preventing the degradation of aminophenol derivatives. While specific data for this compound is limited, these values for structurally similar compounds provide a useful reference.

AntioxidantTypical ConcentrationRelative Efficacy (General Observation)Notes
Ascorbic Acid 0.1 - 1.0% (w/v)HighEffective in aqueous and some organic systems. Can act as a pro-oxidant in the presence of certain metal ions.
Sodium Metabisulfite 0.05 - 0.5% (w/v)HighParticularly effective in aqueous solutions. May not be suitable for all reaction types due to its reactivity.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Moderate to HighA radical scavenger, most effective in organic solvents.
N-Acetylcysteine (NAC) 1 - 5 mMModerateCan be used in biological and some chemical systems.

Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Atmosphere using a Schlenk Line

This protocol outlines the general steps for conducting a reaction with this compound under an inert atmosphere to prevent oxidation.

Schlenk_Line_Protocol cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up prep_glassware 1. Assemble and flame-dry all glassware under vacuum. prep_atmosphere 2. Backfill the glassware with inert gas (N2 or Ar). prep_glassware->prep_atmosphere prep_solvent 3. Prepare deoxygenated solvent (see Protocol 2). prep_atmosphere->prep_solvent add_reagents 4. Dissolve this compound and other solid reagents in the deoxygenated solvent under a positive flow of inert gas. prep_solvent->add_reagents add_liquids 5. Add liquid reagents via a gas-tight syringe. add_reagents->add_liquids run_reaction 6. Maintain a positive pressure of inert gas throughout the reaction. add_liquids->run_reaction quench 7. Quench the reaction under inert atmosphere if necessary. run_reaction->quench extract 8. Perform extractions using deoxygenated solvents. quench->extract

Detailed Steps:

  • Glassware Preparation: Assemble the reaction flask and any other necessary glassware (e.g., condenser, addition funnel). Ensure all joints are properly greased and sealed. Flame-dry the entire setup under vacuum to remove any adsorbed water and oxygen.

  • Inert Atmosphere Introduction: After cooling to room temperature under vacuum, backfill the glassware with a high-purity inert gas (nitrogen or argon). This is typically done by alternating between vacuum and inert gas flow (3-5 cycles).

  • Solvent Deoxygenation: Prepare a deoxygenated solvent by following Protocol 2.

  • Reagent Addition: Under a positive flow of inert gas, add the this compound and any other solid reagents to the reaction flask. Add the deoxygenated solvent via a cannula or a gas-tight syringe.

  • Liquid Reagent Addition: Add any liquid reagents to the reaction mixture using a gas-tight syringe.

  • Reaction Monitoring: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored using an oil bubbler.

  • Reaction Work-up: Once the reaction is complete, cool the flask to room temperature. If the product is also air-sensitive, perform the initial work-up steps (e.g., quenching, extraction) using deoxygenated solvents and under a positive pressure of inert gas.

Protocol 2: Preparation of Deoxygenated Solvents

This protocol describes two common methods for removing dissolved oxygen from solvents.

Method A: Freeze-Pump-Thaw

Freeze_Pump_Thaw start Start freeze 1. Freeze the solvent using a cold bath (e.g., liquid nitrogen). start->freeze pump 2. Apply high vacuum to the frozen solvent for 10-15 minutes. freeze->pump thaw 3. Thaw the solvent under a static vacuum. pump->thaw repeat 4. Repeat the cycle 2-3 times. thaw->repeat backfill 5. Backfill the flask with inert gas. repeat->backfill end End backfill->end

Method B: Inert Gas Sparging

  • Place the solvent in a flask equipped with a gas dispersion tube (fritted glass bubbler) that reaches the bottom of the flask.

  • Provide a gas outlet that is connected to a bubbler to prevent back-diffusion of air.

  • Bubble a steady stream of inert gas (nitrogen or argon) through the solvent for at least 30-60 minutes. For larger volumes, a longer sparging time is required.

  • Store the deoxygenated solvent under a positive pressure of the inert gas.

Protocol 3: Quantitative Analysis of this compound and its Oxidation Products by UPLC-MS

This protocol provides a general framework for developing a UPLC-MS method to monitor the stability of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds of interest.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan to identify potential oxidation products, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of this compound and its primary oxidation product(s).

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (optimize for target analytes)

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

Sample Preparation:

  • Dilute an aliquot of the reaction mixture or stored solution with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the retention times and mass-to-charge ratios (m/z) of this compound and its oxidation products.

  • Develop a calibration curve using standards of known concentrations to quantify the amount of this compound remaining and the amount of oxidation product formed over time.

Technical Support Center: Synthesis and Purification of 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 2-Aminobenzene-1,4-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common laboratory-scale synthetic routes for this compound typically involve two main strategies:

  • Reduction of a nitro-precursor: This usually involves the reduction of 2-nitrohydroquinone. This method is favored due to the ready availability of starting materials.

  • Amination of a quinone: This route involves the reaction of 1,4-benzoquinone with an amine source. While direct amination can be complex, it offers an alternative pathway.

Q2: My final product of this compound is discolored (pink, brown, or black). What is the likely cause?

A2: Discoloration of this compound is almost always due to oxidation. The aminohydroquinone structure is highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of highly colored quinone-imine species and subsequent polymerization. This process can be accelerated by heat, light, and the presence of metal impurities.

Q3: What are the major side products I should be aware of during the synthesis of this compound?

A3: The side products largely depend on the synthetic route chosen.

  • From reduction of 2-nitrohydroquinone:

    • Unreacted Starting Material: Incomplete reduction can leave residual 2-nitrohydroquinone.

    • Partially Reduced Intermediates: Species such as nitroso or hydroxylamine intermediates may be present.

    • Over-reduction Products: While less common, reduction of the aromatic ring can occur under harsh conditions.

  • From amination of 1,4-benzoquinone:

    • Polyamination Products: The quinone ring can react with more than one equivalent of the amine source, leading to di- or tri-substituted products.

    • Michael Addition Products: Nucleophilic attack at other positions on the quinone ring can occur.

    • Polymeric Materials: Quinones and aminohydroquinones are prone to polymerization, especially under basic conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or adding more reagent.Complete consumption of starting material and increased product formation.
Product Oxidation Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of degassed solvents is also recommended.A lighter-colored crude product and a higher isolated yield of the desired compound.
Product Loss During Workup This compound has some water solubility. If performing an aqueous workup, saturate the aqueous layer with sodium chloride before extraction to reduce the solubility of the product in the aqueous phase.Increased recovery of the product in the organic phase.
Issue 2: Presence of Persistent Impurities After Initial Purification
Impurity Type Identification Method Removal Protocol
Unreacted 2-nitrohydroquinone TLC, HPLC, ¹H NMR (presence of nitro-aromatic signals)Liquid-Liquid Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic nitrohydroquinone will be extracted into the aqueous phase.
Oxidized Byproducts (Quinone-imines, Polymers) Intense color, broad signals in ¹H NMR, baseline noise in HPLCActivated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, followed by hot filtration. Recrystallization with an Antioxidant: Add a small amount of a reducing agent like sodium dithionite or sodium bisulfite to the recrystallization solvent to prevent oxidation during heating.
Other Amine Impurities HPLC, Mass SpectrometrypH-Controlled Extraction: Similar to the removal of starting material, adjusting the pH of an aqueous wash can selectively protonate or deprotonate different amine-containing species, allowing for their separation.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: A common solvent system for the recrystallization of aminophenols is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol. If the solution is highly colored, a small amount of activated carbon can be added.

  • Hot Filtration: If carbon was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Note: To minimize oxidation, all solvents should be degassed prior to use, and the process can be carried out under an inert atmosphere.

Data Presentation

Table 1: Illustrative Purity of this compound Before and After Purification

Sample This compound (%) 2-Nitrohydroquinone (%) Oxidized Impurities (%) Other Impurities (%)
Crude Product 85.28.54.12.2
After Extraction 93.70.83.91.6
After Recrystallization 99.5<0.10.20.2

Note: These values are for illustrative purposes and can vary significantly based on reaction conditions and the scale of the synthesis.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_impurities Potential Side Products cluster_purification Purification Workflow cluster_analysis Quality Control start Starting Materials (e.g., 2-Nitrohydroquinone) reaction Chemical Reaction (e.g., Reduction) start->reaction crude_product Crude Product Mixture reaction->crude_product unreacted Unreacted Starting Material reaction->unreacted Side Reactions oxidized Oxidized Byproducts (Quinone-imines, Polymers) reaction->oxidized Side Reactions other Other Side Products reaction->other Side Reactions extraction Liquid-Liquid Extraction (pH control) crude_product->extraction Initial Cleanup tlc TLC crude_product->tlc Analysis hplc HPLC crude_product->hplc Analysis nmr NMR crude_product->nmr Analysis recrystallization Recrystallization (with antioxidant) extraction->recrystallization Further Purification pure_product Pure this compound recrystallization->pure_product Final Product pure_product->tlc Purity Check pure_product->hplc Purity Check pure_product->nmr Purity Check

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Technical Support Center: Optimizing Catalysis with 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 2-Aminobenzene-1,4-diol in catalytic applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: Due to its bifunctional nature, containing both an amino and a hydroquinone moiety, this compound is a versatile precursor and potential catalyst in several organic transformations. Its primary applications are inferred from the reactivity of related aminophenol compounds and include:

  • Precursor for Heterocycle Synthesis: It is a key building block for the synthesis of phenoxazines and other related heterocyclic structures.

  • Catalyst in Condensation Reactions: The amino group can act as a nucleophilic catalyst in various condensation reactions.

  • Redox-Active Ligand in Metal Catalysis: The hydroquinone moiety can participate in redox processes, making it a potential ligand for transition metal-catalyzed reactions.

Q2: How does the structure of this compound influence its catalytic activity?

A2: The catalytic and reactive properties of this compound are dictated by its key structural features:

  • Nucleophilic Amino Group: The primary amine is a potent nucleophile, crucial for initiating reactions like condensations and for the synthesis of nitrogen-containing heterocycles.

  • Hydroquinone Moiety: The two hydroxyl groups on the benzene ring are susceptible to oxidation, which can be a desired reactivity pathway in some catalytic cycles or an unwanted side reaction in others. This redox activity is a critical consideration.

  • Ortho/Para Relationship: The relative positions of the amino and hydroxyl groups influence the regioselectivity of reactions and the chelation properties when used as a ligand.

Q3: What are the common side reactions to watch out for when using this compound?

A3: The most prevalent side reaction is the oxidation of the hydroquinone ring to the corresponding quinone. This is often indicated by a change in the reaction mixture's color, typically turning darker (brown or black). This oxidation can be promoted by air (oxygen), oxidizing agents, or even some metal catalysts.

Troubleshooting Guides

Issue 1: Low Yield in Heterocycle Synthesis (e.g., Phenoxazine Formation)
Possible Cause Troubleshooting Step
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
2. Elevate Temperature: Gradually increase the reaction temperature in increments of 10°C. Note that excessive heat may lead to decomposition.
Catalyst Inactivity 1. Check Catalyst Loading: If using a co-catalyst, ensure the correct molar percentage is used.
2. Use an Additive: For some condensation reactions, the addition of a mild acid or base can improve the reaction rate.
Side Reactions 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the hydroquinone moiety.
2. Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
Issue 2: Formation of Dark-Colored Impurities
Possible Cause Troubleshooting Step
Oxidation of Hydroquinone 1. Work under Inert Gas: As mentioned previously, an inert atmosphere is crucial.
2. Antioxidant Additives: Consider the addition of a small amount of a compatible antioxidant, such as ascorbic acid, if it does not interfere with the desired reaction.
3. Purification Method: Use purification techniques that minimize exposure to air, such as flash chromatography with degassed solvents.
Decomposition 1. Lower Reaction Temperature: The starting material or product may be thermally unstable.
2. Screen Solvents: The choice of solvent can impact stability. Screen a range of solvents to find one that minimizes decomposition.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Benzoxazole Derivative

This protocol is based on general procedures for the synthesis of benzoxazoles from 2-aminophenols and can be adapted for this compound, though optimization will be necessary.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Table 1: Example of Optimized Conditions for Benzoxazole Synthesis

ParameterCondition
Solvent Toluene
Temperature 110 °C (Reflux)
Catalyst p-Toluenesulfonic acid
Catalyst Loading 5 mol%
Reaction Time 6-12 hours

Visualizing Workflows and Pathways

Experimental Workflow for Reaction Optimization

experimental_workflow A Define Reaction: Substrates, Catalyst B Screen Solvents A->B Initial Setup C Optimize Temperature B->C Best Solvent D Vary Catalyst Loading C->D Optimal Temp. E Analyze Results (Yield, Purity) D->E Data Collection F Optimized Conditions E->F Final Protocol

Caption: A logical workflow for optimizing reaction conditions.

Proposed Catalytic Cycle for a Condensation Reaction

catalytic_cycle Catalyst This compound (Catalyst) Intermediate Intermediate Complex Catalyst->Intermediate + Substrate A SubstrateA Substrate A (e.g., Aldehyde) SubstrateA->Intermediate SubstrateB Substrate B (e.g., Nucleophile) Product Product SubstrateB->Product Intermediate->Product + Substrate B Product->Catalyst Regenerates Catalyst

Caption: A generalized catalytic cycle for a condensation reaction.

Troubleshooting Logic Diagram

troubleshooting_logic Start Problem Encountered (e.g., Low Yield) CheckReaction Check Reaction Parameters (Time, Temp.) Start->CheckReaction CheckPurity Analyze Purity (TLC, NMR) Start->CheckPurity Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products Present? CheckPurity->SideProducts Incomplete->SideProducts No ActionTimeTemp Increase Time/Temp. Incomplete->ActionTimeTemp Yes ActionInert Use Inert Atmosphere SideProducts->ActionInert Yes (Oxidation) Resolved Problem Resolved ActionTimeTemp->Resolved ActionInert->Resolved

Caption: A decision tree for troubleshooting common experimental issues.

References

storage and handling guidelines for 2-Aminobenzene-1,4-diol to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminobenzene-1,4-diol

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound (CAS No: 20734-68-3) to maintain its purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is a chemical compound with the molecular formula C6H7NO2.[1] It is also commonly known by other names including 2-Amino-1,4-benzenediol, Aminohydroquinone, and 2-Aminohydroquinone.[1][2]

Q2: What are the primary safety precautions for handling this compound?

A2: When handling this compound, it is crucial to work in a well-ventilated area.[1] You should always wear suitable personal protective equipment (PPE), including gloves, and eye protection such as goggles.[3] Avoid the formation of dust and aerosols.[1] It is important to prevent contact with skin and eyes.[1] After handling, wash hands thoroughly.[3]

Q3: What are the optimal storage conditions for solid this compound?

A3: To maintain purity, this compound should be stored in a tightly closed container.[3] The storage location should be a dry, cool, and well-ventilated place.[3]

Q4: My solid this compound has changed color. Is it still usable?

A4: A change in color is a common sign of degradation, which is primarily caused by oxidation from exposure to air and light.[4] The amino and hydroxyl groups are prone to oxidation, which results in the formation of colored byproducts like quinone-imine species.[4] For experiments that require high purity, it is strongly recommended to use fresh, uncolored material. If the application is less sensitive, the suitability of the discolored reagent should be confirmed on a small scale before proceeding.[4]

Troubleshooting Guide

Issue 1: Rapid color change observed after preparing a solution of this compound.

  • Probable Cause: This indicates rapid oxidative degradation, a process that is often accelerated in solution.[4] The presence of dissolved oxygen in the solvent is a primary contributor.

  • Solution:

    • Deoxygenate Solvents: Before use, sparge the solvent with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen.[4]

    • Use an Inert Atmosphere: Prepare the solution inside a glove box or by using Schlenk line techniques to create an oxygen-free environment.[4]

    • Control pH: The rate of oxidation can be highly dependent on pH. Acidic conditions (e.g., pH 3-4) may help to slow down the degradation of similar compounds.[4]

    • Prepare Fresh Solutions: Make solutions of this compound immediately before they are needed for your experiment.[4]

Issue 2: Inconsistent or non-reproducible experimental results.

  • Probable Cause: This could be due to the degradation of the this compound stock, leading to lower concentrations of the active compound and the presence of interfering impurities.

  • Solution:

    • Assess Purity: The purity of your this compound should be verified. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are robust analytical methods for purity assessment.[5][6]

    • Use High-Purity Material: For sensitive applications, ensure you are starting with a high-purity grade of the compound. Purity levels for similar compounds can exceed 99%.[5]

    • Implement Proper Handling: Review your handling and solution preparation procedures against the guidelines above to minimize degradation during your experiment.

Quantitative Data and Physical Properties

PropertyValueReference
CAS Number 20734-68-3[1]
Molecular Formula C6H7NO2[1]
Molecular Weight 125.13 g/mol [2]
Melting Point 216-218 °C[1]
Appearance Solid[7]
Purity (Typical) ≥98%[2]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of this compound and detecting degradation products.

1. Objective: To quantify the purity of a this compound sample and identify any potential impurities or degradation products.

2. Materials and Equipment:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 reverse-phase column

  • Photodiode Array (PDA) or UV detector

3. Standard and Sample Preparation:

  • Solvent Preparation (Mobile Phase):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution:

    • Accurately weigh approximately 10 mg of a high-purity reference standard of this compound.

    • Dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to create a stock solution.

    • Perform serial dilutions to create a series of calibration standards.

  • Sample Solution:

    • Prepare a sample solution with a concentration that falls within the range of the calibration standards.

4. HPLC Method:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: PDA/UV detector set to monitor multiple wavelengths (e.g., 254 nm and 280 nm) to ensure detection of all potential impurities.

  • Gradient Elution (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

5. Data Analysis:

  • Integrate the peak area for this compound and any impurity peaks in the chromatograms.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Use the calibration curve generated from the reference standards for a more accurate quantitative assessment.

  • Peak purity analysis using the PDA detector data is recommended to confirm that the main peak is not co-eluting with any impurities.[8]

Visualizations

G cluster_start Troubleshooting Workflow cluster_investigation Investigation cluster_solid_actions Solid Material Actions cluster_solution_actions Solution Preparation Actions cluster_resolution Resolution start Purity Issue Encountered (e.g., color change, inconsistent results) check_solid Is the solid material discolored? start->check_solid check_solution Is the solution discolored or prepared incorrectly? check_solid->check_solution No assess_purity Action: Assess Purity (e.g., HPLC, qNMR) check_solid->assess_purity Yes use_inert Action: Use deoxygenated solvents and prepare under inert atmosphere. check_solution->use_inert Yes end_node Purity Maintained & Experiment Proceeds check_solution->end_node No discard Action: Discard and use fresh, uncolored material. assess_purity->discard check_storage Action: Verify storage conditions (cool, dry, dark, sealed). discard->check_storage check_storage->end_node fresh_prep Action: Prepare solutions immediately before use. use_inert->fresh_prep fresh_prep->end_node

Caption: Troubleshooting workflow for this compound purity issues.

References

Technical Support Center: Troubleshooting Reactions with 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminobenzene-1,4-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, helping you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a low conversion rate. What are the most common initial checks I should perform?

A1: When experiencing low conversion rates, it's crucial to systematically evaluate your experimental setup. The primary areas to investigate are the purity of your this compound, the exclusion of atmospheric oxygen, and the integrity of your solvent and other reagents. This compound is susceptible to oxidation, which can be a primary contributor to low yields.

Q2: I've noticed my this compound starting material has darkened in color. Can I still use it?

A2: The darkening of this compound is a visual indicator of oxidation. The amino and hydroxyl functional groups on the benzene ring are highly susceptible to oxidation, leading to the formation of colored quinone-imine species and subsequent polymerization byproducts. For reactions sensitive to impurities or requiring high purity, it is strongly recommended to use fresh, uncolored material. The presence of oxidized impurities can interfere with the desired reaction pathway and reduce the yield of your target molecule.

Q3: My reaction solution containing this compound changes color rapidly upon preparation. How can I mitigate this?

A3: Rapid color change in solution is a clear sign of oxidative degradation, which is often accelerated in the presence of a solvent. To minimize this, you should:

  • Use Deoxygenated Solvents: Sparge your solvent with an inert gas like argon or nitrogen for at least 30 minutes before use to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, prepare your solutions and run your reactions in a glove box or using Schlenk line techniques to prevent exposure to atmospheric oxygen.

  • Control the pH: The rate of oxidation can be highly dependent on the pH of the reaction mixture. The optimal pH for stability will vary depending on the specific reaction, but avoiding highly basic conditions is generally advisable.

  • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before they are needed to minimize the time they are exposed to conditions that may promote degradation.

Troubleshooting Low Conversion Rates

Issue 1: Substrate Degradation via Oxidation

Low conversion rates are frequently attributed to the degradation of this compound through oxidation. The primary culprits are atmospheric oxygen and the presence of oxidizing agents.

Symptoms:

  • The reaction mixture darkens in color (yellow, brown, or black).

  • Formation of insoluble polymeric materials.

  • Complex mixture of products observed by TLC or LC-MS analysis.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Exposure to Atmospheric Oxygen - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use solvents that have been thoroughly deoxygenated. - Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.
Presence of Oxidizing Impurities - Purify the starting material if its purity is questionable. Recrystallization or column chromatography can be effective. - Ensure all other reagents and solvents are free from peroxides and other oxidizing impurities.
Inappropriate Reaction Temperature - While heating can increase reaction rates, it can also accelerate degradation. Consider running the reaction at a lower temperature for a longer duration.
Incorrect pH - The stability of aminophenols is pH-dependent. Highly basic conditions can promote oxidation. If your reaction conditions permit, consider buffering the reaction mixture to a neutral or slightly acidic pH.

Experimental Protocol: General Procedure for Reactions Under Inert Atmosphere

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) should be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Degassing: Place the required volume of solvent in a flask and bubble a gentle stream of nitrogen or argon through it for 30-60 minutes.

  • Reagent Addition: Add the this compound and other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Reaction Setup: Add the deoxygenated solvent to the reaction flask via a cannula or a syringe. If a liquid reagent is to be added, use a gas-tight syringe.

  • Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Issue 2: Side Reactions Competing with the Desired Transformation

Even with preventative measures against oxidation, other side reactions can lead to low yields of the desired product.

Symptoms:

  • Multiple spots on TLC, even when the starting material is consumed.

  • Mass spectrometry data indicates the presence of unexpected byproducts.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Quinone-imine Intermediates The initial oxidation of this compound can form a highly reactive quinone-diimine intermediate. This intermediate can undergo self-condensation or polymerization.[1] To minimize this, strictly adhere to inert atmosphere techniques as described above.
Intermolecular Condensation The amino and hydroxyl groups can potentially react intermolecularly, especially at elevated temperatures, leading to oligomers or polymers. Using a more dilute reaction mixture or adding one reactant slowly to the other can sometimes disfavor these bimolecular side reactions.
Reactivity with Solvents or Other Reagents Ensure the chosen solvent is inert under the reaction conditions. Some solvents can react with starting materials or intermediates, especially in the presence of strong acids or bases.

Logical Workflow for Troubleshooting Side Reactions

start Low Conversion & Multiple Products Observed check_oxidation Is the reaction mixture discolored? start->check_oxidation inert_atmosphere Implement Strict Inert Atmosphere Techniques (Deoxygenated Solvents, N2/Ar blanket) check_oxidation->inert_atmosphere Yes analyze_byproducts Analyze Byproducts by LC-MS/NMR check_oxidation->analyze_byproducts No inert_atmosphere->analyze_byproducts check_intermolecular Are oligomeric/polymeric byproducts suspected? analyze_byproducts->check_intermolecular dilution Decrease Reactant Concentration or Use Slow Addition check_intermolecular->dilution Yes check_solvent Is the solvent or other reagent potentially reactive? check_intermolecular->check_solvent No dilution->check_solvent change_solvent Select a More Inert Solvent check_solvent->change_solvent Yes end Improved Conversion & Purity check_solvent->end No change_solvent->end

Troubleshooting workflow for identifying and mitigating side reactions.
Issue 3: Suboptimal Reaction Conditions

The choice of catalyst, solvent, and temperature can significantly impact the conversion rate.

Symptoms:

  • The reaction stalls with a significant amount of starting material remaining.

  • The reaction is very slow.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inefficient Catalyst - Screen different catalysts if applicable to your reaction type. For example, in condensation reactions, both acid and base catalysts can be effective, and their strengths can be tuned. - Vary the catalyst loading. Too little catalyst may result in a slow reaction, while too much can sometimes lead to side reactions.
Inappropriate Solvent - The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Consider screening a range of solvents with different properties. - Ensure reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
Suboptimal Temperature - If the reaction is slow, cautiously increasing the temperature may improve the rate. However, be mindful of potential degradation of this compound at higher temperatures. - If side reactions are prevalent at higher temperatures, lowering the temperature and extending the reaction time may be beneficial.

Data Presentation: Example of Reaction Condition Optimization

The following table illustrates how quantitative data from optimization experiments for a hypothetical condensation reaction to form a benzoxazole derivative can be presented.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Conversion (%)
1p-TSA (10)Toluene1101245
2Acetic Acid (20)Toluene1101230
3p-TSA (10)Dioxane1001265
4p-TSA (10)Dioxane1002485
5Sc(OTf)₃ (5)Dioxane1001292
6Sc(OTf)₃ (5)Acetonitrile802475

Experimental Protocol: Reaction Monitoring

Regularly monitoring the progress of your reaction is crucial for effective troubleshooting and optimization.

  • Thin-Layer Chromatography (TLC):

    • Prepare a TLC chamber with an appropriate solvent system that gives good separation of your starting material and product.

    • Periodically, and under an inert atmosphere if necessary, withdraw a small aliquot of the reaction mixture using a capillary tube or a syringe.

    • Dilute the aliquot with a suitable solvent and spot it on a TLC plate alongside your starting materials.

    • Visualize the plate under UV light and/or by staining to assess the consumption of the starting material and the formation of the product and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For more detailed analysis, quench a small aliquot of the reaction mixture and dilute it appropriately.

    • Analyze the sample by LC-MS to identify the masses of the components in the reaction mixture, which can help in identifying your product and potential side products.

Visualization of Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup prep_glassware Oven-dry and cool glassware under N2/Ar setup Assemble Reaction under Inert Atmosphere prep_glassware->setup prep_solvent Deoxygenate Solvent add_reagents Add Reagents and Deoxygenated Solvent prep_solvent->add_reagents prep_reagents Weigh Reagents prep_reagents->add_reagents setup->add_reagents run_reaction Run Reaction at Set Temperature add_reagents->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor workup Quench Reaction and Workup monitor->workup Reaction Complete purify Purify Product workup->purify

A general experimental workflow for reactions involving this compound.

References

analytical techniques for monitoring 2-Aminobenzene-1,4-diol reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center with troubleshooting guides and FAQs for monitoring the reaction progress of 2-Aminobenzene-1,4-diol.

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of this compound. The primary focus is on High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy, two common and effective analytical techniques for this purpose.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying the reactant (this compound), intermediates, and products over time. Due to the aromatic amine nature of the analyte, specific challenges like peak tailing can occur.

HPLC Troubleshooting and FAQs

Q1: What are the most common causes of poor peak shape (e.g., tailing) when analyzing this compound?

Peak tailing is a frequent issue when analyzing aromatic amines. It is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1] Other potential causes include column overload, excessive dead volume, or column degradation.[2]

Q2: My chromatogram shows significant peak tailing for the this compound peak. How can I fix this?

To address peak tailing, a systematic approach is necessary:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound. This keeps the amine protonated and minimizes interactions with silanol groups.[1]

  • Add a Competitive Base: Incorporate a small amount of a competitive amine, like triethylamine (TEA) (e.g., 0.1% v/v), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[1]

  • Check for Column Overload: Dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape improves, you were likely overloading the column. Reduce the sample concentration or injection volume accordingly.[1]

  • Use an Appropriate Column: Employ a modern, high-purity silica column with end-capping designed to shield silanol groups. If problems persist, consider a column specifically designed for the analysis of basic compounds.

Q3: I'm observing a drifting baseline in my HPLC analysis. What could be the cause?

Baseline drift can be caused by several factors:

  • Mobile Phase Issues: Inadequate degassing of the mobile phase can introduce bubbles into the system.[2] Ensure all solvents are filtered and properly degassed. Contamination in one of the mobile phase components can also cause a rising baseline as its concentration increases during a gradient run.[3]

  • Detector Instability: The detector lamp may be nearing the end of its life or the detector electronics could be unstable.[2]

  • System Leaks: Check for leaks throughout the system, especially at fittings and seals, as they can cause pressure fluctuations that manifest as baseline noise.[3]

Q4: My system pressure is unexpectedly high. What should I do?

High backpressure is typically due to a blockage in the system.

  • Check for Blockages: A common location for blockages is the column frit. Try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates.[1]

  • Filter Samples and Mobile Phases: To prevent future blockages, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.[2] Using a guard column can also protect your analytical column.[4]

  • Precipitated Buffer: If using a buffered mobile phase, ensure the buffer is soluble in the full range of your organic modifier concentration. Buffer precipitation can cause severe blockages.[5]

Data Presentation: HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for monitoring a this compound reaction. Optimization will be required based on the specific reaction conditions and products.

ParameterRecommended Starting ConditionNotes
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column is a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterThe acid helps to protonate the amine and improve peak shape.
Mobile Phase B Acetonitrile or MethanolChoose a high-purity (HPLC grade) organic solvent.
Gradient 5% B to 95% B over 15 minutesA gradient is useful to elute the reactant and potential products of varying polarity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLAdjust based on sample concentration to avoid column overload.
Column Temperature 30 °CMaintaining a constant temperature improves retention time reproducibility.
Detection (UV) 280 nm and 310 nmMonitor at multiple wavelengths to observe both reactant and potential products.
Experimental Protocols: HPLC Analysis

Protocol for Monitoring Reaction Progress via HPLC:

  • Reaction Sampling: At designated time points (e.g., t=0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be done by diluting it in a large volume of cold mobile phase or by adding a specific quenching agent if applicable.

  • Sample Preparation:

    • Dilute the quenched sample with the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration within the linear range of the detector. A 100-fold dilution is a reasonable starting point.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Set up the data acquisition method with the desired gradient, flow rate, and detection wavelengths.

  • Analysis:

    • Inject the prepared samples from each time point.

    • Integrate the peak areas for the reactant (this compound) and any product peaks that appear. .

  • Data Processing: Plot the peak area (or concentration, if calibrated) of the reactant and products as a function of time to determine the reaction kinetics.

Visualization: HPLC Troubleshooting Workflow

start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH > 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH with Acid (e.g., Formic or Acetic Acid) check_ph->adjust_ph No check_overload Is Column Overloaded? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes add_amine Add Competitive Amine (e.g., 0.1% TEA) to Mobile Phase check_overload->add_amine No end Peak Shape Improved dilute_sample->end check_column Using an old or inappropriate column? add_amine->check_column replace_column Replace with a Modern, End-Capped Column check_column->replace_column Yes check_column->end No replace_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Section 2: UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy is a convenient technique for real-time reaction monitoring, provided the reactants and products have distinct absorbance spectra.[6] The oxidation of this compound to its corresponding benzoquinone derivative typically involves a significant color change and a shift in the UV-Vis spectrum, making this method highly suitable.

UV-Vis Troubleshooting and FAQs

Q1: How do I select the best wavelength for monitoring the reaction?

First, measure the full UV-Vis spectra of the starting material (this compound) and, if possible, the purified product. Select a wavelength where the product has a strong absorbance and the reactant has a weak absorbance (or vice-versa). This maximizes the change in signal during the reaction. Often, the wavelength of maximum absorbance (λmax) of the product is chosen.[7]

Q2: The absorbance reading is unstable or drifting. What are the common causes?

  • Temperature Fluctuations: Changes in temperature can affect the sample and the instrument, leading to baseline drift.[8] Use a temperature-controlled cuvette holder if possible.

  • Sample Impurities/Bubbles: Particulates or bubbles in the sample can scatter light, causing erratic readings.[7] Ensure your sample is well-mixed and free of bubbles before measurement.

  • Instrument Warm-up: Spectrophotometers require a warm-up period to allow the lamp and detector to stabilize. Ensure the instrument has been on for the manufacturer-recommended time before starting your experiment.

  • Dirty Optics/Cuvette: Fingerprints or residue on the cuvette can interfere with the light path. Always clean the cuvette faces with an appropriate solvent (e.g., ethanol) and a lint-free wipe before placing it in the holder.

Q3: Can I quantify the concentration of reactant and product directly from the absorbance?

Yes, according to the Beer-Lambert law, absorbance is directly proportional to concentration.[9] However, this is only accurate if the reactant and product spectra do not overlap significantly at the chosen wavelength. If there is spectral overlap, a multi-component analysis or chemometric methods may be required to deconvolve the spectra and accurately determine the concentrations of each species.[10]

Data Presentation: UV-Vis Spectral Data

The following table summarizes hypothetical, yet plausible, spectral characteristics for the reactant and a likely oxidation product. Actual values must be determined experimentally.

CompoundPlausible λmaxMolar Absorptivity (ε)Notes
This compound~290 nmModerateAppears colorless in solution.
2-Amino-1,4-benzoquinone~350 nm, ~480 nmHighExpected to be a colored species (e.g., red/purple).
Experimental Protocols: UV-Vis Analysis

Protocol for Real-Time Reaction Monitoring by UV-Vis Spectroscopy:

  • Determine Optimal Wavelength:

    • Record the full UV-Vis spectrum of a known concentration of the starting material, this compound, in the reaction solvent.

    • If possible, synthesize and purify the expected product (e.g., 2-Amino-1,4-benzoquinone) and record its spectrum to identify its λmax.

    • Select a monitoring wavelength where the change in absorbance will be maximal.

  • Instrument Setup:

    • Set the spectrophotometer to kinetics mode (time-scan).

    • Set the monitoring wavelength determined in the previous step.

    • Blank the instrument using a cuvette containing the reaction solvent and all reagents except the one that initiates the reaction.

  • Initiate Reaction:

    • In a clean cuvette, combine all reaction components except the initiator.

    • Place the cuvette in the temperature-controlled holder within the spectrophotometer.

    • Start the data acquisition.

    • Inject the initiating reagent into the cuvette using a long-needled syringe, and mix rapidly by aspirating and dispensing several times.

  • Data Acquisition:

    • Record the absorbance at the selected wavelength over time until the reaction appears complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • Plot absorbance versus time. This data can be used to determine reaction order and calculate the rate constant.[9]

Visualization: Logical & Experimental Flow

cluster_0 Reaction Pathway Reactant This compound (Reactant) Intermediate 2-Amino-1,4-benzoquinone (Intermediate/Product) Reactant->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., O2, Fe(III)) Oxidant->Reactant Product Polymerization / Further Products Intermediate->Product Further Reaction

Caption: Simplified logical pathway for the oxidation of this compound.

start Start: Prepare Reagents scan_spectra Scan Full Spectra of Reactant and Product start->scan_spectra select_lambda Select Optimal Monitoring Wavelength (λmax) scan_spectra->select_lambda setup_instrument Set Spectrometer to Kinetics Mode and Blank with Solvent select_lambda->setup_instrument initiate_reaction Initiate Reaction Directly in Cuvette setup_instrument->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data analyze Plot Data and Calculate Kinetic Parameters record_data->analyze

Caption: General experimental workflow for UV-Vis reaction monitoring.

References

Technical Support Center: Industrial Synthesis of 2-Aminobenzene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Aminobenzene-1,4-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial-scale synthesis routes for this compound are:

  • Catalytic Hydrogenation of 2-Nitrohydroquinone: This method involves the reduction of the nitro group of 2-nitrohydroquinone to an amino group using a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

  • Ammonolysis of 1,4-Benzoquinone: This route involves the reaction of 1,4-benzoquinone with ammonia to form an intermediate, which is then reduced to this compound.

Q2: What are the critical safety precautions to consider during the synthesis of this compound?

A2: Handle all chemicals in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound and its intermediates can be irritating to the skin, eyes, and respiratory system. The catalytic hydrogenation of nitro compounds is an exothermic reaction and requires careful temperature and pressure control to prevent runaway reactions. Ensure proper grounding of equipment to avoid static discharge, especially when handling flammable solvents and hydrogen gas.

Q3: How can the stability of the final this compound product be ensured during storage?

A3: this compound is susceptible to oxidation, which can lead to discoloration and the formation of impurities. To enhance stability, it is recommended to store the product as a hydrohalide salt (e.g., hydrochloride salt). The product should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (2-nitrohydroquinone or 1,4-benzoquinone), partially reduced intermediates (e.g., nitroso compounds), and over-reduced byproducts. Oxidation of the final product can lead to the formation of quinone-imine species, which are often colored. If chlorinated solvents are used, there is a risk of forming chlorinated byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Catalyst Inactivity (Hydrogenation Route) - Ensure the catalyst has not been poisoned. Common poisons include sulfur and halogen compounds. - Use a fresh batch of catalyst or increase the catalyst loading. - Optimize the catalyst type (e.g., different metal loading or support).
Incomplete Reaction - Increase reaction time or temperature, monitoring for byproduct formation. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions. - Check the purity of starting materials.
Product Degradation - Conduct the reaction under an inert atmosphere to prevent oxidation. - Isolate the product as a more stable salt form (e.g., hydrochloride).
Suboptimal Reaction Conditions (Ammonolysis Route) - Optimize the molar ratio of ammonia to 1,4-benzoquinone. - Control the temperature, as ammonolysis can be highly exothermic.
Issue 2: Product Discoloration (Brown or Dark Appearance)
Possible Cause Suggested Solution
Oxidation of the Product - Handle the product under an inert atmosphere (nitrogen or argon) at all stages, including reaction, workup, and storage. - Use degassed solvents for the reaction and purification steps. - Add antioxidants, such as sodium dithionite, during the workup.
Presence of Quinone-Imine Impurities - Optimize the reduction step to ensure complete conversion of any quinone-like intermediates. - Purify the final product by recrystallization from a suitable solvent system, potentially with the addition of a reducing agent.
Issue 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is too soluble in the reaction solvent - After the reaction is complete, cool the mixture to induce crystallization. - If the product is still soluble, consider an anti-solvent addition to precipitate the product. - Isolate the product as a salt, which may have different solubility characteristics.
Formation of Emulsions during Workup - Add a brine solution to help break the emulsion. - Allow the mixture to stand for an extended period. - Centrifugation can be effective on an industrial scale.
Co-crystallization of Impurities - Perform multiple recrystallizations from different solvent systems. - Consider a chromatographic purification step if high purity is required, although this may be less feasible on a large industrial scale.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Nitrohydroquinone
  • Reactor Setup: Charge a suitable high-pressure reactor with 2-nitrohydroquinone and a solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5 mol% relative to the substrate).

  • Inerting: Purge the reactor multiple times with nitrogen to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by in-process analysis (e.g., HPLC).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified product.

Protocol 2: Ammonolysis of 1,4-Benzoquinone followed by Reduction
  • Ammonolysis: Dissolve 1,4-benzoquinone in a suitable solvent (e.g., ethanol) in a reactor. Cool the solution to 0-5 °C.

  • Ammonia Addition: Bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise while maintaining the low temperature and vigorous stirring.

  • Intermediate Isolation: The intermediate 2-amino-1,4-benzoquinone will precipitate. Isolate the solid by filtration and wash with a cold solvent.

  • Reduction: Suspend the isolated intermediate in an acidic aqueous solution (e.g., dilute HCl).

  • Reducing Agent Addition: Add a reducing agent, such as sodium dithionite (sodium hydrosulfite), portion-wise while controlling the temperature.

  • Product Isolation: The product, this compound, will precipitate as its hydrochloride salt. Isolate the solid by filtration and wash with a cold solvent.

  • Purification: The hydrochloride salt can be further purified by recrystallization. The free base can be obtained by neutralization with a suitable base.

Data Presentation

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Nitroaromatics (Industrial Context)

ParameterValueNotes
Catalyst 5% Pd/C or 5% Pt/CChoice depends on selectivity and cost.
Catalyst Loading 1 - 5 mol%Higher loading increases reaction rate but also cost.
Solvent Ethanol, Ethyl Acetate, MethanolSolvent choice can affect reaction rate and product solubility.
Temperature 50 - 100 °CHigher temperatures increase reaction rate but may lead to side reactions.
Pressure 5 - 20 bar (Hydrogen)Higher pressure increases the rate of hydrogenation.
Typical Yield >95%Highly dependent on substrate and reaction optimization.
Purity >98%Can be improved with recrystallization.

Note: The data presented is for the general catalytic hydrogenation of nitroaromatics on an industrial scale and may require optimization for the specific synthesis of this compound.

Table 2: Common Impurities and their Typical Levels in Aminophenol Production

ImpurityTypical LevelMethod of Control
Unreacted Nitro Compound < 0.1%Ensure complete reaction by monitoring hydrogen uptake or TLC/HPLC.
Nitroso Intermediate < 0.5%Optimize reaction conditions (temperature, pressure, catalyst) to favor complete reduction.
Over-reduced Byproducts (e.g., cyclohexylamines) < 1%Use a selective catalyst and milder reaction conditions.
Oxidation Products (Quinone-imines) VariableMaintain an inert atmosphere throughout the process and during storage.

Note: These are general impurity profiles for aminophenol production and specific levels for this compound may vary based on the exact process.

Mandatory Visualization

Synthesis_Pathway cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Ammonolysis and Reduction 2-Nitrohydroquinone 2-Nitrohydroquinone H2_Catalyst H2, Pd/C or Pt/C 2-Nitrohydroquinone->H2_Catalyst 2-Aminobenzene-1,4-diol_1 This compound H2_Catalyst->2-Aminobenzene-1,4-diol_1 1,4-Benzoquinone 1,4-Benzoquinone Ammonia NH3 1,4-Benzoquinone->Ammonia Intermediate 2-Amino-1,4-benzoquinone Ammonia->Intermediate Reducing_Agent Reducing Agent (e.g., Na2S2O4) Intermediate->Reducing_Agent 2-Aminobenzene-1,4-diol_2 This compound Reducing_Agent->2-Aminobenzene-1,4-diol_2

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Discoloration Product Discoloration Start->Discoloration Purification_Issues Purification Issues Start->Purification_Issues Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Low_Yield->Check_Conditions Check_Purity Analyze Starting Material Purity Low_Yield->Check_Purity Inert_Atmosphere Ensure Inert Atmosphere Discoloration->Inert_Atmosphere Antioxidants Use Antioxidants in Workup Discoloration->Antioxidants Recrystallize Recrystallize with Reducing Agent Discoloration->Recrystallize Solvent_System Optimize Solvent/Anti-solvent Purification_Issues->Solvent_System Break_Emulsion Techniques to Break Emulsions Purification_Issues->Break_Emulsion Multiple_Recrystallizations Perform Multiple Recrystallizations Purification_Issues->Multiple_Recrystallizations Solution Problem Resolved Check_Catalyst->Solution Check_Conditions->Solution Check_Purity->Solution Inert_Atmosphere->Solution Antioxidants->Solution Recrystallize->Solution Solvent_System->Solution Break_Emulsion->Solution Multiple_Recrystallizations->Solution

Caption: Troubleshooting workflow for this compound synthesis.

managing temperature sensitivity of 2-Aminobenzene-1,4-diol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the temperature sensitivity of 2-Aminobenzene-1,4-diol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, refrigeration at 2°C to 8°C is recommended. The compound is susceptible to oxidation, which can be accelerated by exposure to light and air.

Q2: I've noticed my solid this compound has changed color. Is it still usable?

A2: A change in color, often to a darker shade, is an indication of oxidation. While slight discoloration may not significantly impact all experiments, it is a sign of degradation. For applications requiring high purity, it is advisable to use a fresh, uncolored batch of the compound. The suitability of discolored this compound should be evaluated on a small scale before use in critical experiments.

Q3: My solution of this compound darkens quickly after preparation. How can I prevent this?

A3: The rapid darkening of this compound solutions is due to oxidation, which is often accelerated in the presence of oxygen and light. To minimize this, it is recommended to:

  • Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.

  • Prepare solutions fresh before use.

  • Work under an inert atmosphere, for example, in a glove box or using a Schlenk line.

  • Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil.

Q4: What is the melting point of this compound?

A4: The melting point of this compound is an important physical property. While slight variations may be reported, it is a key indicator of purity.

Q5: Are there any known incompatibilities for this compound?

A5: this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected reaction byproducts Degradation of this compound due to improper storage or handling.- Use a fresh batch of the compound. - Ensure storage conditions are optimal (cool, dry, dark, inert atmosphere). - Prepare solutions immediately before use with deoxygenated solvents.
Low reaction yield Decomposition of this compound at elevated reaction temperatures.- Optimize the reaction temperature by running small-scale experiments at a range of temperatures. - Consider if the reaction can be performed at a lower temperature for a longer duration.
Inconsistent experimental results Variability in the purity of this compound between batches or due to degradation over time.- Characterize the purity of each new batch before use. - Follow strict storage and handling protocols to minimize degradation.
Solution color changes during reaction Oxidation of this compound.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use deoxygenated solvents. - Protect the reaction vessel from light.

Quantitative Data Summary

Table 1: Physical and Thermal Properties of this compound (Illustrative)

PropertyValueNotes
Melting Point (°C)~190 - 195Decomposition may be observed at higher temperatures.
Recommended Storage Temperature (°C)2 - 8Refrigerated, protected from light and moisture.
Solution StabilityProne to oxidationStability is dependent on solvent, pH, and exposure to oxygen and light.

Note: The data in this table is illustrative and may vary based on the specific purity of the compound and experimental conditions. Researchers should consult the certificate of analysis for their specific batch.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol describes the preparation of a solution of this compound with minimized risk of oxidation.

Materials:

  • This compound

  • Deoxygenated solvent (e.g., ethanol, deionized water)

  • Inert gas (nitrogen or argon)

  • Schlenk flask or glove box

  • Amber-colored volumetric flask

Procedure:

  • Place the required amount of this compound into an amber-colored volumetric flask under an inert atmosphere.

  • Add a portion of the deoxygenated solvent to the flask.

  • Gently swirl the flask to dissolve the solid. If necessary, sonicate briefly at a controlled, low temperature.

  • Once dissolved, add deoxygenated solvent to the calibration mark.

  • Seal the flask and store it in a cool, dark place. Use the solution as soon as possible after preparation.

Protocol 2: General Considerations for a Temperature-Sensitive Reaction

This protocol provides a general workflow for optimizing a reaction involving this compound where temperature is a critical parameter.

Workflow:

  • Initial Temperature Screening:

    • Set up small-scale reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C).

    • Monitor the reaction progress and the formation of any degradation products by a suitable analytical method (e.g., TLC, LC-MS).

  • Optimization:

    • Based on the initial screening, select a narrower temperature range for further optimization.

    • Evaluate the effect of reaction time at the optimal temperature.

  • Scale-up:

    • When scaling up the reaction, ensure efficient heat transfer to maintain a consistent temperature throughout the reaction mixture.

    • Continue to monitor for degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Start prep_solution Prepare Solution (Inert Atmosphere) start->prep_solution temp_control Temperature Control (e.g., 25-60°C) prep_solution->temp_control monitoring Monitor Reaction (TLC, LC-MS) temp_control->monitoring analyze_results Analyze Results monitoring->analyze_results optimize Optimize Temperature analyze_results->optimize Degradation? end End analyze_results->end Optimal optimize->temp_control Adjust

Caption: Experimental workflow for managing temperature in reactions with this compound.

degradation_pathway diol This compound intermediate Oxidized Intermediate (Quinone-imine) diol->intermediate Oxidation (O2, Light, Heat) degradation_products Degradation Products (Colored Oligomers/Polymers) intermediate->degradation_products Further Reactions

Caption: Simplified proposed degradation pathway of this compound.

Validation & Comparative

A Comparative Guide for Synthetic Precursors: 2-Aminobenzene-1,4-diol vs. 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of an appropriate precursor is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. This guide provides a comprehensive comparison of two aromatic precursors: 2-Aminobenzene-1,4-diol and 4-Aminophenol. Both molecules offer unique reactive sites, but their structural differences lead to distinct applications and performance in the synthesis of pharmaceuticals, dyes, and other bioactive compounds.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each precursor is essential for predicting their behavior in a reaction. The table below summarizes key properties for both compounds.

PropertyThis compound4-Aminophenol
Synonyms 2-Aminohydroquinonep-Aminophenol, 4-Hydroxyaniline
CAS Number 20734-68-3123-30-8
Molecular Formula C₆H₇NO₂C₆H₇NO
Molecular Weight 125.13 g/mol 109.13 g/mol
Appearance Off-white to light brown crystalline powderWhite or reddish-yellow crystals or light brown powder[1]
Melting Point 145-150 °C186-189 °C[2]
Solubility Soluble in polar organic solvents.Moderately soluble in alcohols and can be recrystallized from hot water. Slightly soluble in toluene, diethyl ether, and ethanol. Very soluble in dimethylsulfoxide.[1][3]

Reactivity and Synthetic Applications

The distinct arrangement of the amino and hydroxyl groups on the benzene ring profoundly influences the reactivity and synthetic utility of each precursor.

4-Aminophenol is a widely utilized and well-documented synthetic precursor, primarily due to the para-orientation of its amino and hydroxyl groups. This arrangement allows for selective functionalization of either group under appropriate reaction conditions.

  • Synthesis of Paracetamol (Acetaminophen): The most prominent application of 4-aminophenol is in the industrial synthesis of the analgesic and antipyretic drug, paracetamol.[4] This is achieved through the acetylation of the amino group with acetic anhydride.[4]

  • Synthesis of Azo Dyes: The amino group in 4-aminophenol can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.[3]

  • Synthesis of Schiff Bases: 4-Aminophenol readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are versatile intermediates in the synthesis of various bioactive compounds and ligands.[5][6]

This compound , also known as 2-aminohydroquinone, is a less commonly used precursor compared to its para-isomer. The ortho-positioning of an amino group and a hydroxyl group, along with another hydroxyl group at the para-position, offers a unique reactivity profile, particularly for the synthesis of heterocyclic systems.

  • Synthesis of Phenoxazines: The ortho-amino and hydroxyl groups of this compound make it a suitable precursor for the synthesis of phenoxazine and phenoxazinone derivatives. These heterocycles are found in the core structure of various dyes and biologically active molecules. The synthesis typically involves an oxidative condensation reaction. While detailed protocols specifically using this compound are not abundant in readily available literature, the general mechanism involves the oxidation of the aminophenol moiety.[3][5][7]

Quantitative Data Comparison

Direct comparative studies of this compound and 4-aminophenol in the same reaction are scarce. However, by examining the yields of similar reaction types, we can infer their relative performance as synthetic precursors.

Reaction TypePrecursorProductReagentsYield
Acetylation 4-AminophenolParacetamolAcetic anhydrideQuantitative[8]
Azo Coupling 4-Aminophenol1-(4-hydroxyphenylazo)-2-naphtholNaNO₂, HCl, Naphthalen-2-ol26% (small scale)[9]
Schiff Base Formation 4-AminophenolVarious Schiff BasesSubstituted AldehydesHigh yields[7]
Phenoxazinone Synthesis (related) 2-AminophenolPhenoxazinone derivativesVarious oxidizing agentsNot specified

Experimental Protocols

Synthesis of Paracetamol from 4-Aminophenol

This protocol describes the laboratory-scale synthesis of paracetamol via the acetylation of 4-aminophenol.

Materials:

  • 4-Aminophenol

  • Acetic anhydride

  • Water

  • Heating mantle or water bath

  • Reaction flask

  • Condenser

  • Stirring apparatus

Procedure:

  • Suspend 4-aminophenol in water in a reaction flask.

  • Add acetic anhydride to the suspension.

  • Heat the mixture under reflux with stirring for a specified time. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crude paracetamol by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., a water-ethanol mixture) to obtain pure paracetamol.

For a detailed industrial synthesis approach, treating 4-aminophenol with acetic anhydride is the final step.[4]

Synthesis of an Azo Dye from 4-Aminophenol

This protocol outlines the synthesis of an azo dye by diazotization of 4-aminophenol and subsequent coupling with a coupling agent.

Materials:

  • 4-Aminophenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Naphthalen-2-ol (or other coupling agent)

  • Sodium hydroxide (NaOH)

  • Ice bath

Procedure:

  • Diazotization: Dissolve 4-aminophenol in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a few minutes to ensure complete formation of the diazonium salt.

  • Coupling: Dissolve the coupling agent (e.g., naphthalen-2-ol) in an aqueous solution of sodium hydroxide and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Stir the mixture for a short period to ensure complete reaction.

  • Collect the azo dye by filtration, wash with cold water, and dry.

A specific experimental procedure reports weighing 1.20 g of 4-aminophenol, dissolving it in 45 cm³ of water and 12 cm³ of concentrated hydrochloric acid, cooling it, and then slowly adding a solution of 0.70 g of NaNO₂ in 5 cm³ of water.[3]

Synthesis of Schiff Bases from 4-Aminophenol

This general protocol describes the condensation reaction between 4-aminophenol and an aldehyde to form a Schiff base.

Materials:

  • 4-Aminophenol

  • An appropriate aldehyde

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 4-aminophenol in ethanol in a reaction flask.

  • Add an equimolar amount of the aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or under reflux for a period of time, monitoring the reaction by thin-layer chromatography.

  • Upon completion, the Schiff base product may precipitate out of the solution upon cooling.

  • Collect the product by filtration, wash with a small amount of cold solvent, and dry. Recrystallization can be performed if further purification is needed.

One study reports mixing the reagents in absolute ethanol and stirring at room temperature for 10-30 minutes with a few drops of glacial acetic acid as a catalyst.[5]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows discussed.

Paracetamol_Synthesis 4-Aminophenol 4-Aminophenol Paracetamol Paracetamol 4-Aminophenol->Paracetamol Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Paracetamol

Synthesis of Paracetamol from 4-Aminophenol.

Azo_Dye_Synthesis 4-Aminophenol 4-Aminophenol Diazonium Salt Diazonium Salt 4-Aminophenol->Diazonium Salt Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Coupling Agent Coupling Agent Coupling Agent->Azo Dye Schiff_Base_Synthesis 4-Aminophenol 4-Aminophenol Schiff Base Schiff Base 4-Aminophenol->Schiff Base Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Phenoxazine_Synthesis This compound This compound Phenoxazine Derivative Phenoxazine Derivative This compound->Phenoxazine Derivative Oxidative Condensation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Phenoxazine Derivative

References

A Comparative Guide to the Electrochemical Behavior of 2-Aminobenzene-1,4-diol and Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of 2-Aminobenzene-1,4-diol and its parent compound, hydroquinone. Understanding the electrochemical nuances of these compounds is critical for applications ranging from antioxidant research to the development of novel redox-active pharmaceuticals. This document summarizes key experimental data, outlines detailed experimental protocols for cyclic voltammetry, and visualizes the electrochemical processes.

Introduction

Hydroquinone (1,4-dihydroxybenzene) is a fundamental aromatic compound known for its reversible two-electron, two-proton redox chemistry, transitioning to p-benzoquinone. This behavior is central to its roles as a reducing agent, antioxidant, and a key moiety in various biological and industrial processes. The introduction of an amino group to the hydroquinone ring, forming this compound (also known as 2-amino-hydroquinone), significantly modulates its electrochemical characteristics. The electron-donating nature of the amino group is anticipated to facilitate oxidation, resulting in a lower oxidation potential compared to hydroquinone.

Quantitative Electrochemical Data

The following table summarizes the key electrochemical parameters for this compound and hydroquinone, primarily obtained from cyclic voltammetry experiments. It is important to note that the exact values can vary based on experimental conditions such as pH, electrode material, and scan rate.

ParameterThis compound (p-Aminophenol as a proxy)HydroquinoneReference Electrode
Anodic Peak Potential (Epa) ~0.8 V (in 1 M HClO4)~0.5 - 0.7 V (in various electrolytes)Reversible Hydrogen Electrode (RHE) / Saturated Calomel Electrode (SCE)
Cathodic Peak Potential (Epc) ~0.75 V (in 1 M HClO4)~0.0 - 0.2 V (in various electrolytes)Reversible Hydrogen Electrode (RHE) / Saturated Calomel Electrode (SCE)
Redox Mechanism Quasi-reversibleReversible-
Key Observation Oxidation is facilitated by the electron-donating amino group.Exhibits a classic reversible two-electron, two-proton transfer.-

Note: Data for this compound is inferred from studies on p-aminophenol, a structurally similar compound, due to the limited direct comparative data for this compound under identical conditions as hydroquinone.

Experimental Protocols: Cyclic Voltammetry

The following protocol outlines a general procedure for comparing the electrochemical behavior of this compound and hydroquinone using cyclic voltammetry.

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum Electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl Electrode

  • Counter Electrode: Platinum Wire or Mesh

  • Electrolyte Solution: Phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0) or an acidic medium like 1 M HClO4.

  • Analytes: this compound and Hydroquinone (typically 1-5 mM solutions in the electrolyte).

  • Polishing materials: Alumina slurry or diamond paste.

  • High-purity water and nitrogen gas.

2. Electrode Preparation:

  • The working electrode is polished to a mirror finish using alumina slurry or diamond paste on a polishing pad.

  • The electrode is then rinsed thoroughly with high-purity water and sonicated to remove any residual polishing material.

  • The electrode is dried under a stream of nitrogen.

3. Electrochemical Measurement:

  • A three-electrode cell is assembled with the prepared working electrode, a reference electrode, and a counter electrode.

  • The cell is filled with the electrolyte solution containing the analyte (either this compound or hydroquinone).

  • The solution is deoxygenated by purging with high-purity nitrogen for at least 15 minutes prior to the experiment and maintained under a nitrogen atmosphere during the measurement.

  • Cyclic voltammograms are recorded using a potentiostat. A typical potential window for scanning would be from -0.2 V to +1.2 V vs. SCE, at a scan rate of 50-100 mV/s.

  • The experiment is repeated for both analytes under identical conditions to ensure a valid comparison.

Electrochemical Pathways and Mechanisms

The electrochemical oxidation of hydroquinone is a well-established reversible process involving the transfer of two electrons and two protons to form p-benzoquinone.

In contrast, the oxidation of this compound is a more complex, quasi-reversible process. The primary amino group acts as the main electroactive center.[1] The initial oxidation is pH-dependent and involves the transfer of two electrons and two protons to form a quinonediimine derivative.[1] This intermediate can then undergo further chemical reactions. The electron-donating amino group makes the initial oxidation of the aromatic ring easier compared to hydroquinone, which is reflected in a lower oxidation potential. The antioxidant activity of such compounds is often correlated with their oxidation potential; a lower (less positive) potential generally indicates a better radical scavenging ability.[1]

electrochemical_pathways cluster_hydroquinone Hydroquinone Oxidation cluster_aminohydroquinone This compound Oxidation HQ Hydroquinone BQ p-Benzoquinone HQ->BQ -2e-, -2H+ BQ->HQ +2e-, +2H+ AHQ This compound QDI Quinonediimine Derivative AHQ->QDI -2e-, -2H+ Products Further Reaction Products QDI->Products Chemical Reaction

Figure 1: Electrochemical oxidation pathways of Hydroquinone and this compound.

experimental_workflow start Start: Prepare Analytes (Hydroquinone & this compound) prepare_electrode Prepare Working Electrode (Polish, Clean, Dry) start->prepare_electrode assemble_cell Assemble 3-Electrode Cell prepare_electrode->assemble_cell deoxygenate Deoxygenate Electrolyte (N2 Purge) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv analyze Analyze Data (Peak Potentials, Currents) run_cv->analyze compare Compare Electrochemical Behavior analyze->compare end End compare->end

Figure 2: General experimental workflow for comparative cyclic voltammetry.

Conclusion

The presence of an amino group on the hydroquinone ring in this compound significantly influences its electrochemical behavior. The electron-donating nature of the amino group facilitates oxidation, leading to a lower oxidation potential compared to hydroquinone. While hydroquinone undergoes a classic reversible two-electron, two-proton redox reaction, the oxidation of this compound is a more complex, quasi-reversible process involving the formation of a quinonediimine intermediate. These differences are crucial for understanding their respective roles as antioxidants and for the design of new redox-active molecules in drug development and other scientific fields. Further studies using identical experimental conditions are warranted to provide a more precise quantitative comparison.

References

The Catalytic Potential of 2-Aminobenzene-1,4-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-Aminobenzene-1,4-diol, also known as 2-amino-p-hydroquinone, represent a promising class of compounds in the field of catalysis. Their unique structure, featuring both electron-donating amino and hydroxyl groups on an aromatic ring, offers significant potential for the development of novel catalysts for a variety of chemical transformations. While direct comparative studies on the catalytic efficacy of a series of this compound derivatives are not extensively documented in the current literature, this guide provides a comprehensive overview of their potential by examining the performance of closely related aminophenol and benzenediamine derivatives in various catalytic reactions. The data presented herein, drawn from analogous systems, offers valuable insights into the structure-activity relationships that are likely to govern the catalytic performance of this emerging class of compounds.

Comparative Catalytic Performance

The efficacy of aminophenol and its derivatives as catalysts is highly dependent on the nature of the substituents on the aromatic ring and the specific reaction being catalyzed. The following tables summarize key performance data from studies on related aminophenol and benzenediamine catalysts, providing a basis for predicting the potential catalytic activity of novel this compound derivatives.

Table 1: Performance of Aminophenol-Related Catalysts in Oxidation Reactions

The aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one serves as a model reaction to evaluate the catalytic activity of various copper complexes. The efficiency of these catalysts is influenced by the ligand structure.

Catalyst/Ligand SystemSubstrateProductConversion (%)Reaction Time (h)Ref.
Cu(II) with N-ligands2-aminophenol2-aminophenoxazine-3-oneup to 72%N/A[1]
Ni(II)-complexo-aminophenolphenoxazinone derivative92%N/A[1]
Cu-chitosan hybridso-aminophenol2-aminophenoxazine-3-one72%N/A[1]
Table 2: Performance of 1,2-Benzenediamine-Derived Organocatalysts in Michael Addition

A study on bifunctional organocatalysts derived from 1,2-benzenediamine in the Michael addition of acetylacetone to trans-β-nitrostyrene highlights the influence of substituents on conversion and enantioselectivity.[2]

Catalyst DerivativeConversion (%)Enantiomeric Excess (ee, %)
Sulfonamides
9a8013
9b1141
Amides
13d8632
13e8332
14d9313
Alkylated Amines
16a9313

Note: The catalyst numbering corresponds to the designations in the source publication. This data illustrates how modifications to the amine functionality impact catalytic outcomes.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic research. Below are representative experimental protocols for the synthesis and application of aminophenol-related catalysts.

Synthesis of 1,2-Benzenediamine-Derived Organocatalysts[2]

A four-step process is employed for the synthesis of these bifunctional, noncovalent organocatalysts:

  • Nucleophilic Aromatic Substitution: Reaction of a 2-fluoronitrobenzene derivative with commercial (1R,2R)-cyclohexane-1,2-diamine.

  • Selective Alkylation: Alkylation of the primary amino group.

  • Reduction: Reduction of the aromatic nitro group to a primary aromatic amino group.

  • Final Derivatization: Acylation, sulfonation, reductive alkylation, or arylation of the newly formed primary aromatic amino group to yield the final catalyst.

General Procedure for Michael Addition Catalysis[2]

The organocatalytic activity is evaluated in the 1,4-addition of acetylacetone to trans-β-nitrostyrene.

  • Reaction Setup: The reaction is carried out in anhydrous dichloromethane at 25 °C for 24 hours.

  • Catalyst Loading: 10 mol% of the synthesized organocatalyst is used.

  • Analysis: Conversion and enantioselectivity are determined by analysis of the reaction mixture.

Visualizing Catalytic Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the concepts and processes involved in catalysis research.

Catalytic_Cycle Catalyst Catalyst Intermediate_1 Catalyst-Substrate A Complex Catalyst->Intermediate_1 Binds Substrate_A Substrate A Substrate_A->Intermediate_1 Substrate_B Substrate B Intermediate_2 Intermediate Complex Substrate_B->Intermediate_2 Intermediate_1->Intermediate_2 Reacts with B Product Product Intermediate_2->Product Product formation Catalyst_Regen Catalyst Intermediate_2->Catalyst_Regen Regenerates

Caption: A generalized catalytic cycle illustrating substrate binding, reaction, and catalyst regeneration.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis s1 Starting Materials s2 Multi-step Synthesis s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, MS, etc.) s3->s4 c1 Reactants & Catalyst s4->c1 Synthesized Catalyst c2 Reaction Setup c1->c2 c3 Monitoring (TLC, GC, etc.) c2->c3 c4 Work-up & Isolation c3->c4 a1 Product c4->a1 Crude Product a2 Yield & Purity (HPLC, NMR) a1->a2 a3 Enantioselectivity (Chiral HPLC) a1->a3

References

A Comparative Guide to Cyclooxygenase-2 (COX-2) Inhibition: Benchmarking Against Established and Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cyclooxygenase-2 (COX-2) inhibitors, offering a framework for the validation of novel compounds against established non-steroidal anti-inflammatory drugs (NSAIDs). Herein, we compare the performance of the selective COX-2 inhibitor Celecoxib, the non-selective COX inhibitor Ibuprofen, and a novel experimental inhibitor, providing supporting experimental data and detailed protocols.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, is a key player in the inflammatory cascade. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation. The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal complications, are mainly linked to the inhibition of COX-1. Consequently, the development of selective COX-2 inhibitors remains a significant goal in drug discovery to provide effective anti-inflammatory therapies with improved safety profiles.

Quantitative Comparison of Inhibitory Activity

The inhibitory activity of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The selectivity of a compound for COX-2 over COX-1 is expressed as the Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value denotes greater selectivity for COX-2.

The following table summarizes the in vitro inhibitory activities of Celecoxib, Ibuprofen, and a novel experimental compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound VIIa), determined using a human whole blood assay. This assay format is highly relevant as it accounts for plasma protein binding and cell membrane permeability, offering a more physiologically representative assessment of inhibitor potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Celecoxib160.5430
Ibuprofen12800.15[1]
Compound VIIa19.50.2967.24[2]

Key Observations:

  • Celecoxib demonstrates significant selectivity for COX-2, with an SI of 30.

  • Ibuprofen is a non-selective inhibitor, showing a preference for COX-1 over COX-2.

  • Compound VIIa exhibits the highest selectivity for COX-2 among the compared compounds, with an SI of 67.24.[2]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the process of inhibitor validation, the following diagrams are provided.

COX2_Signaling_Pathway COX-2 Inflammatory Signaling Pathway cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 inhibit

Caption: COX-2 signaling pathway in inflammation.

Experimental_Workflow Experimental Workflow for COX-2 Inhibitor Validation Test Compound Test Compound In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Test Compound->In_Vitro_Assay Determine_IC50 Determine IC50 Values & Selectivity Index In_Vitro_Assay->Determine_IC50 In_Vivo_Model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) Determine_IC50->In_Vivo_Model Promising Candidate Stop_Redesign Stop/Redesign Determine_IC50->Stop_Redesign Poor Potency/ Selectivity Assess_Efficacy Assess In Vivo Efficacy (% Inhibition of Edema) In_Vivo_Model->Assess_Efficacy Lead_Candidate Lead Candidate Assess_Efficacy->Lead_Candidate Significant Efficacy Assess_Efficacy->Stop_Redesign Poor Efficacy

Caption: Workflow for validating a potential COX-2 inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro COX Inhibitor Screening Assay (Fluorometric Method)

This protocol outlines a common method for determining the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Purified COX-1 and COX-2 enzymes

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test inhibitors and reference compounds (e.g., Celecoxib, Ibuprofen)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test and reference inhibitors.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • COX-1 or COX-2 enzyme

    • Test inhibitor or vehicle control

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Celecoxib)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight with free access to water before the experiment.

  • Drug Administration: Administer the test compound, reference drug, or vehicle to the respective groups via the desired route (e.g., oral gavage) 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Conclusion

This comparative guide provides a framework for the evaluation of potential COX-2 inhibitors. The data presented highlights the importance of assessing both potency and selectivity when characterizing a novel compound. The detailed experimental protocols offer standardized methods for generating reliable and comparable data. By following a systematic workflow that encompasses both in vitro and in vivo evaluations, researchers can effectively validate and advance promising new anti-inflammatory agents.

References

comparative analysis of 2-Aminobenzene-1,4-diol and its isomers in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Aminobenzene-1,4-diol and its Isomers in Synthesis

Introduction

Aminobenzene-diols are a class of aromatic compounds featuring both amino and hydroxyl functional groups on a benzene ring. These molecules are highly valuable as versatile intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals, dyes, and polymers.[1][2] The spatial arrangement of the functional groups in different isomers significantly influences their chemical reactivity, stability, and utility in various synthetic pathways. This guide provides a comparative analysis of this compound and its key isomers, focusing on their synthesis, properties, and applications, supported by experimental data and protocols. The primary isomers discussed are this compound, 4-Aminobenzene-1,2-diol, and 4-Aminobenzene-1,3-diol, which represent the hydroquinone, catechol, and resorcinol backbones, respectively.

Comparative Overview of Synthesis Methods

The most common and industrially significant method for synthesizing aminobenzene-diols is the reduction of the corresponding nitrophenol or nitro-benzenediol.[2][3] This approach is advantageous as the nitro-precursors are often readily accessible through the nitration of the parent phenol or diol. Alternative methods include the direct amination of diols, though this is generally less common.

Table 1: Comparison of Synthetic Routes for Aminobenzene-diol Isomers

IsomerStructureCommon Starting Material(s)Key Reagents & ConditionsGeneral Notes
This compound 2-Nitrohydroquinone (2-Nitrobenzene-1,4-diol)Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., Sn/HCl, Na₂S₂O₄).[2][4]The precursor is typically synthesized by nitration of hydroquinone or its protected derivatives.
4-Aminobenzene-1,2-diol (4-Aminocatechol)4-Nitrocatechol (4-Nitrobenzene-1,2-diol) or CatecholReduction: Zinc dust in HCl.[3] Direct Amination: Reaction of catechol with an amine under controlled conditions.[1]The reduction of 4-nitrocatechol is a well-established and common laboratory and industrial method.[3]
4-Aminobenzene-1,3-diol (4-Aminoresorcinol)1,3-Bis(alkylcarbonato)benzene1. Nitration: Nitrating agent. 2. Hydrolysis: Hydrolyzing agent. 3. Reduction: Reducing agent.[5]This multi-step process involving a protected resorcinol ensures high purity of the final product.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzene-1,2-diol via Reduction of 4-Nitrocatechol

This protocol is based on the common chemical reduction method.[3]

Materials:

  • 4-Nitrocatechol

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a suspension of 4-nitrocatechol (1 equivalent) in water is prepared.

  • Concentrated HCl is added dropwise to the suspension with stirring until the 4-nitrocatechol is dissolved.

  • Zinc dust (typically 3-5 equivalents) is added portion-wise to the solution. The reaction is exothermic and may require external cooling to maintain control.

  • After the addition of zinc is complete, the mixture is heated to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and filtered to remove excess zinc and other insoluble materials.

  • The filtrate is carefully neutralized with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • The aqueous solution is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 4-aminobenzene-1,2-diol.

The general workflow for the synthesis of aminobenzene-diols from a benzene-diol precursor is illustrated below.

G Start Benzene-diol Precursor (e.g., Catechol, Resorcinol) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Step 1 Nitro Nitro-benzenediol Intermediate Nitration->Nitro Forms Reduction Reduction (e.g., H₂/Pd/C, Zn/HCl) Nitro->Reduction Step 2 Product Aminobenzene-diol Isomer Reduction->Product Yields Purification Purification (Crystallization/Chromatography) Product->Purification Step 3 Final Pure Aminobenzene-diol Purification->Final

Caption: General synthetic workflow for aminobenzene-diols.

Comparative Analysis of Isomer Properties

The positioning of the amino and hydroxyl groups dictates the electronic properties and steric environment of each isomer, leading to significant differences in stability and reactivity.

Table 2: Comparative Properties of Aminobenzene-diol Isomers

PropertyThis compound4-Aminobenzene-1,2-diol4-Aminobenzene-1,3-diol
Stability Prone to oxidation, especially in basic solutions, due to the hydroquinone structure. Often handled as a more stable salt (e.g., hydrochloride).Readily undergoes oxidation, a characteristic of catechol derivatives, often darkening on exposure to air.[2][6]Generally more stable towards air oxidation compared to the 1,2- and 1,4-diol isomers, similar to how 3-aminophenol is more stable than its isomers.[2]
Reactivity The amino group activates the ring, but the molecule is susceptible to oxidation to the corresponding quinone-imine.The catechol moiety is highly reactive towards oxidation, forming quinones. The amino group can be readily acylated or alkylated.[3]The resorcinol structure is less prone to oxidation. The hydroxyl groups are less acidic than in catechol. The amino group is the primary site for many reactions.
Acidity/Basicity The hydroxyl groups are weakly acidic. The amino group is a weak base.The catechol hydroxyl groups are more acidic than those of the 1,3- and 1,4-isomers. The amino group is a weak base.The hydroxyl groups are less acidic. The amino group's basicity is influenced by the meta-hydroxyl groups.
Key Applications Used in the synthesis of dyes and as a photographic developer.Serves as a building block for pharmaceuticals and dyes.[1] It has shown anti-inflammatory properties by inhibiting COX-2 activity.[1][7] It is also used in polymer chemistry.[1]Used as an intermediate for high-performance polymers like polybenzoxazoles.[5]

The logical relationship and classification of these isomers based on their diol backbone is visualized in the diagram below.

G cluster_backbones Benzenediol Backbones cluster_isomers Aminobenzene-diol Isomers Hydroquinone 1,4-Diol (Hydroquinone) Isomer14 This compound Hydroquinone->Isomer14 leads to Catechol 1,2-Diol (Catechol) Isomer12 4-Aminobenzene-1,2-diol Catechol->Isomer12 leads to Resorcinol 1,3-Diol (Resorcinol) Isomer13 4-Aminobenzene-1,3-diol Resorcinol->Isomer13 leads to

Caption: Isomer classification by diol backbone.

Conclusion

The choice of an aminobenzene-diol isomer is critical and depends entirely on the synthetic target.

  • This compound , with its hydroquinone structure, is a potent reducing agent and is often used in applications like photographic development, but its instability requires careful handling.

  • 4-Aminobenzene-1,2-diol is a key intermediate for pharmaceuticals, leveraging the reactivity of the catechol moiety and its biological activities, such as COX-2 inhibition.[1][7]

  • 4-Aminobenzene-1,3-diol , derived from the more stable resorcinol core, is preferred for creating robust, high-performance polymers where stability is paramount.[5]

Understanding the distinct synthetic routes and the resulting differences in reactivity and stability allows researchers and drug development professionals to select the optimal building block for their specific application, enabling more efficient and regioselective synthesis of complex molecules.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Aminobenzene-1,4-diol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the context of 2-Aminobenzene-1,4-diol, a versatile intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals, rigorous purity assessment is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of synthesized this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity assessment of organic compounds like this compound. Its high resolving power allows for the separation of the main compound from potential impurities, which may include starting materials, byproducts, and degradation products.

Potential Impurities in Synthesized this compound

The purity profile of synthesized this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the reduction of 2-nitro-1,4-dihydroxybenzene. Potential impurities that may be present include:

  • Isomeric Aminophenols: Positional isomers such as 4-Aminobenzene-1,2-diol or 3-Aminobenzene-1,4-diol.

  • Unreacted Starting Material: Residual 2-nitro-1,4-dihydroxybenzene.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species.

  • Byproducts from Side Reactions: Depending on the reducing agent and reaction conditions, other related substances may be formed.

Proposed HPLC Method

While a specific validated monograph for this compound may not be universally established, a robust starting point for method development can be derived from methods used for similar aminophenol isomers. The following protocol is a recommended starting point for the purity assessment of this compound by RP-HPLC.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: A gradient elution is often preferred to achieve good separation of both polar and non-polar impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 285 nm is a reasonable starting point, as aminophenols typically exhibit strong absorbance in this region. A photodiode array (PDA) detector can be beneficial for peak purity analysis and to identify the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Method Validation

Any developed HPLC method for purity determination must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies.[2][3][4][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Methods

While HPLC is a dominant technique, other methods offer complementary information for a comprehensive purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7][8][9][10]

  • Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.

  • Advantages over HPLC:

    • Primary Method: Provides a direct measure of purity (mass fraction) without the need for a specific reference standard of the analyte.[9]

    • Structural Information: Simultaneously confirms the structure of the analyte and can help in the identification of impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Disadvantages compared to HPLC:

    • Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.

    • Higher Sample Requirement: Typically requires a higher concentration of the sample compared to HPLC.

    • Potential for Signal Overlap: In complex mixtures, signals from the analyte and impurities may overlap, complicating quantification.

Data Presentation: Comparison of Analytical Methods
FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality of NMR signal integrals to the number of nuclei.
Primary Use Routine quality control, impurity profiling, and determination of relative purity.Absolute purity determination, structural confirmation, and impurity identification.[6][11]
Reference Standard Requires a reference standard of the analyte for identification and quantification.Does not require a reference standard of the analyte for purity determination (uses a certified internal standard).[7]
Sensitivity High sensitivity, capable of detecting trace impurities at ppm levels.Lower sensitivity, typically suitable for quantifying impurities at levels of ~0.1% and above.[11]
Sample Consumption Low (microgram level).Higher (milligram level).[11]
Analysis Time Relatively short (typically 15-40 minutes per sample).Can be longer, especially when long relaxation delays are required for accurate quantification.
Data Output Chromatogram with retention times and peak areas (relative purity).NMR spectrum with chemical shifts, coupling constants, and signal integrals (absolute purity).

Mandatory Visualization

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare this compound solution (e.g., 1 mg/mL) Injection Inject sample/standard into HPLC system SamplePrep->Injection StandardPrep Prepare Reference Standard solution (if available) StandardPrep->Injection Separation Chromatographic Separation on C18 column Injection->Separation Detection UV Detection (e.g., 285 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for assessing the purity of this compound using HPLC.

Conclusion

For the routine quality control and purity assessment of synthesized this compound, RP-HPLC is a highly effective and sensitive method. It excels at separating and quantifying impurities, providing a detailed impurity profile. However, for a comprehensive and orthogonal approach to purity determination, Quantitative NMR (qNMR) is an invaluable tool. It offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte and simultaneously confirms the compound's structure. For researchers and professionals in drug development, a combination of both HPLC and qNMR provides the highest level of confidence in the purity and identity of synthesized this compound, ensuring the quality and reliability of subsequent research and development activities.

References

performance of 2-Aminobenzene-1,4-diol in biosensors compared to other phenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Phenolic Compounds in Biosensor Applications, with a Focus on 2-Aminobenzene-1,4-diol

The landscape of electrochemical biosensors is continually advancing, with a constant search for new redox-active mediators that can enhance sensitivity, selectivity, and overall performance. Phenolic compounds have long been a cornerstone in this field, valued for their favorable electrochemical properties. This guide provides a comparative analysis of this compound and other commonly employed phenols—catechol, hydroquinone, and p-aminophenol—in biosensor applications. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of appropriate phenolic mediators for their biosensor designs.

Performance Characteristics: A Quantitative Comparison

The efficacy of a biosensor is quantified by several key performance indicators, including sensitivity, the limit of detection (LOD), and the linear range over which it can accurately measure an analyte. The following table summarizes the performance data of biosensors utilizing this compound and other phenols, based on a review of published experimental findings. It is important to note that these values are derived from various studies employing different electrode materials, immobilization techniques, and analytical conditions, which can influence performance.

Phenolic CompoundSensitivityLimit of Detection (LOD)Linear RangeReference
This compound Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
Catechol 131 µA mM⁻¹[1]7 nM[2] - 25 nM[1]4x10⁻⁸ to 6.20x10⁻⁵ M[2][1][2]
Hydroquinone 1.38 A M⁻¹ cm⁻²2.70 nM[3][4][5] - 0.3 µM0.005 µM to 258.2 µM[3][4][5][3][4][5][6]
p-Aminophenol 7 µA·(µM⁻¹)·cm⁻²[7]90 nM[7]0.2 to 1.6 µM[7][7]
2-Aminophenol Higher than many other phenols[6]1.0 pM - 5.0 pM5.0 pM to 500.0 pM[6][8]

Note: The performance of biosensors is highly dependent on the specific experimental setup, including the type of enzyme, electrode material, and immobilization method used.

Experimental Protocols: A Synthesized Approach

The fabrication and characterization of electrochemical biosensors based on phenolic compounds generally follow a standardized workflow. Below is a detailed methodology synthesized from common practices in the cited literature.

I. Electrode Modification
  • Preparation of the Bare Electrode: A glassy carbon electrode (GCE) is typically used as the substrate. It is polished sequentially with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth. The electrode is then sonicated in a 1:1 solution of ethanol and deionized water, followed by rinsing with deionized water and drying under a nitrogen stream.

  • Application of a Nanomaterial Modifier (Optional but common): To enhance the electrode's surface area and conductivity, a nanomaterial is often applied. For instance, a dispersion of graphene oxide or carbon nanotubes is drop-casted onto the polished GCE surface and allowed to dry.

  • Enzyme Immobilization: The biorecognition element, often an oxidase enzyme like tyrosinase or laccase, is immobilized on the modified electrode surface.[1][9] A common method is cross-linking with glutaraldehyde. A solution containing the enzyme and bovine serum albumin (BSA) is dropped onto the electrode, which is then exposed to glutaraldehyde vapor to form a stable enzyme layer.

II. Electrochemical Measurements
  • Electrochemical Cell Setup: A standard three-electrode system is used, comprising the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: A phosphate buffer solution (PBS) with a specific pH (typically around 7.0) is used as the electrolyte.

  • Analytical Techniques:

    • Cyclic Voltammetry (CV): This technique is used to characterize the electrochemical behavior of the modified electrode and the phenolic compound. Scans are typically performed in the presence and absence of the target analyte to observe the catalytic effect.

    • Differential Pulse Voltammetry (DPV) or Amperometry: These more sensitive techniques are used for quantitative analysis. For DPV, the peak current is proportional to the analyte concentration. In amperometry, a constant potential is applied, and the resulting current is measured as a function of analyte concentration.

III. Data Analysis
  • Calibration Curve: A calibration curve is constructed by plotting the current response (from DPV or amperometry) against the concentration of the phenolic compound.

  • Performance Metrics Calculation:

    • Sensitivity: Calculated from the slope of the linear portion of the calibration curve.

    • Limit of Detection (LOD): Typically calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the sensitivity.[10][11][12][13][14]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and processes, the following diagrams have been generated using the DOT language.

BiosensorSignalingPathway cluster_EnzymeReaction Enzymatic Reaction cluster_ElectrochemicalDetection Electrochemical Detection Phenol Phenolic Substrate Enzyme Immobilized Enzyme (e.g., Tyrosinase) Phenol->Enzyme Oxidation Quinone Quinone Product Enzyme->Quinone Electrode Working Electrode Quinone->Electrode Reduction Current Measurable Current Electrode->Current ExperimentalWorkflow A Electrode Polishing B Nanomaterial Coating (e.g., Graphene Oxide) A->B C Enzyme Immobilization (e.g., with Glutaraldehyde) B->C D Electrochemical Measurement (CV, DPV, Amperometry) C->D E Data Analysis (Calibration Curve, LOD) D->E PerformanceComparison cluster_metrics Key Performance Metrics center Biosensor Performance Sensitivity Sensitivity center->Sensitivity LOD Limit of Detection center->LOD LinearRange Linear Range center->LinearRange Stability Stability center->Stability

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of 2-Aminobenzene-1,4-diol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of reaction products is paramount for understanding their chemical behavior, biological activity, and potential applications. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural analysis of reaction products derived from 2-Aminobenzene-1,4-diol, a versatile precursor in the synthesis of various bioactive compounds and materials.

The primary reaction pathways for this compound (also known as 2,5-diaminohydroquinone) involve oxidation to form quinone derivatives and polymerization. The resulting products, such as 2,5-diamino-1,4-benzoquinone and its substituted analogues, as well as polymeric materials, demand rigorous structural characterization to establish structure-activity relationships. This guide focuses on a critical comparison between the definitive structural information provided by single-crystal X-ray diffraction and the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

At a Glance: Comparing Analytical Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and packing in the solid state.Information about the chemical environment of atoms (connectivity, neighboring groups), and molecular dynamics in solution.Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition.
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample in a deuterated solvent.Small amount of sample, can be in solid, liquid, or gas phase.
Strengths Unambiguous determination of molecular structure and absolute configuration.[1]Excellent for determining connectivity and dynamic processes in solution. Non-destructive.[2]High sensitivity, provides accurate molecular weight and formula.[3]
Limitations Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.[4]Can have overlapping signals in complex molecules, and interpretation can be ambiguous without complementary data. Provides indirect structural information.Does not provide information on stereochemistry or the 3D arrangement of atoms. Fragmentation can be complex to interpret.

In-Depth Analysis: X-ray Crystallography of a Key Oxidation Product

The oxidation of this compound yields 2,5-diamino-1,4-benzoquinone. The crystal structure of this compound has been determined, providing a definitive benchmark for its molecular geometry.[5]

Crystallographic Data for 2,5-diamino-1,4-benzoquinone
ParameterValue
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions a = 5.2532 Å, b = 5.3210 Å, c = 10.9671 Å
α = 90°, β = 101.9740°, γ = 90°
Residual Factor (R) 0.0665
Data sourced from the Crystallography Open Database (COD ID: 1550022) via PubChem.[5]

The crystal structure of substituted 2,5-diamino-1,4-benzoquinone derivatives further reveals the planarity of the quinone ring and the influence of substituents on the molecular packing, which is often stabilized by an extensive network of hydrogen bonds.[6]

Key Structural Insights from X-ray Crystallography:
  • Unambiguous Connectivity: The precise location of each atom confirms the formation of the 2,5-diamino-1,4-benzoquinone scaffold.

  • Bond Lengths and Angles: Provides exact measurements of C=O, C=C, C-N, and C-C bond lengths, offering insight into the electronic structure and bond delocalization within the molecule.

  • Intermolecular Interactions: Reveals how molecules pack in the solid state, identifying hydrogen bonding and other non-covalent interactions that can influence physical properties and biological activity.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail in the solid state, NMR and MS are indispensable for a comprehensive understanding of the reaction products, especially in solution and for confirming molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of 2,5-diamino-1,4-benzoquinone, ¹H and ¹³C NMR provide key information about the chemical environment of the protons and carbons.

¹H NMR Data for a Substituted 2,5-diamino-1,4-benzoquinone Derivative (2,5-dichloro-3,6-bis((2-hydroxyethyl)amino)cyclohexa-2,5-diene-1,4-dione): [6]

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.93 ppmbroad singlet2HNH
4.97 ppmsinglet2HOH
3.84 ppmmultiplet4HCH₂
3.58 ppmmultiplet4HCH₂

It is noteworthy that for some derivatives, acquiring ¹³C{¹H} NMR spectra can be challenging due to poor solubility.[6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of the reaction products, thereby confirming their successful synthesis. For instance, the mass spectrum of 2,5-dichloro-3,6-bis((2-hydroxyethyl)amino)cyclohexa-2,5-diene-1,4-dione shows a peak for the protonated molecule [M+H]⁺ at m/z 297.2, which corresponds to the expected molecular formula C₁₀H₁₂Cl₂N₂O₄.[6]

Structural Analysis of Polymerization Products

This compound can also undergo oxidative polymerization to form poly(p-phenylenediamine-co-hydroquinone) and related structures. The structural analysis of these polymers presents a different set of challenges compared to small molecules.

For these materials, X-ray diffraction is used to assess the degree of crystallinity (powder XRD) rather than to determine the precise atomic arrangement. Techniques like FTIR, solid-state NMR, and thermal analysis (TGA, DSC) are employed to characterize the polymer structure, functional groups, and thermal stability.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[4]

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[7][8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.[4]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra are acquired.[2][9]

  • Data Processing and Analysis: The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to elucidate the structure.[2]

Mass Spectrometry
  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizing the Workflow

Below are diagrams illustrating the logical workflow for the structural analysis of small molecule and polymeric reaction products of this compound.

small_molecule_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation start This compound reaction Oxidation start->reaction product Crude Product (e.g., 2,5-diamino-1,4-benzoquinone) reaction->product purification Column Chromatography / Recrystallization product->purification xrd Single-Crystal X-ray Diffraction purification->xrd Single Crystal nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Pure Compound ms Mass Spectrometry purification->ms Pure Compound final_structure Definitive 3D Structure xrd->final_structure Primary Method nmr->final_structure Confirmatory Data ms->final_structure Confirmatory Data

Figure 1. Workflow for the structural analysis of a small molecule product.

polymer_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_elucidation Property Analysis start This compound reaction Oxidative Polymerization start->reaction product Crude Polymer reaction->product purification Precipitation / Washing product->purification ftir FTIR Spectroscopy purification->ftir nmr Solid-State NMR purification->nmr pxrd Powder X-ray Diffraction purification->pxrd tga Thermal Analysis (TGA/DSC) purification->tga polymer_properties Polymer Structure, Morphology, Crystallinity, Thermal Stability ftir->polymer_properties nmr->polymer_properties pxrd->polymer_properties tga->polymer_properties

Figure 2. Workflow for the characterization of a polymeric product.

References

Comparative Guide to Alternative Reagents for 2-Aminobenzene-1,4-diol in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of alternative reagents to 2-Aminobenzene-1,4-diol for the synthesis of medicinally important heterocyclic compounds, specifically focusing on phenoxazines and benzoxazoles. The objective is to offer a comparative overview of the performance of alternative starting materials, supported by experimental data, to aid in the selection of appropriate reagents for specific synthetic strategies.

Introduction

This compound, also known as 2-aminohydroquinone, is a valuable precursor in organic synthesis due to its vicinal amino and hydroxyl groups, along with an additional hydroxyl group on the benzene ring. These functionalities allow for its use in the construction of various heterocyclic systems. Two of the most significant synthetic applications of aminophenol-type compounds are the synthesis of phenoxazines and benzoxazoles. These scaffolds are present in numerous biologically active molecules, including anticancer and antimicrobial agents.[1][2]

This guide will explore common synthetic routes for these two classes of compounds, presenting alternative reagents to this compound and comparing their performance based on available experimental data. Given the limited direct comparative studies involving this compound, 2-aminophenol will be used as a baseline for comparison. The influence of additional substituents on the aminophenol ring will also be discussed.

Core Synthetic Routes and Alternative Reagents

The primary synthetic pathways where this compound and its analogs are employed are the condensation reactions leading to the formation of phenoxazine and benzoxazole rings.

Synthesis of Phenoxazine Derivatives

Phenoxazines are typically synthesized through the condensation of an o-aminophenol with a quinone or a related derivative.[3] The reaction involves the formation of a new heterocyclic ring containing both oxygen and nitrogen atoms.

Alternative Reagents to this compound:

  • 2-Aminophenol: The most common and well-studied precursor for phenoxazine synthesis.

  • Substituted o-Aminophenols: A variety of substituted o-aminophenols can be used to introduce different functional groups into the final phenoxazine structure. The nature and position of these substituents can influence the reaction yield and the biological activity of the product.[4]

  • 2-Aminothiophenol: Leads to the formation of phenothiazines, which are structurally related to phenoxazines and also exhibit significant biological activity.

  • Non-Aminophenol Precursors: Alternative routes, such as the Smiles rearrangement of appropriately substituted diaryl ethers, can also yield phenoxazines without the use of an aminophenol starting material.[5]

Comparative Performance Data:

Direct comparative studies between this compound and other aminophenols in phenoxazine synthesis are scarce in the literature. However, the synthesis of 6-chloro-5H-benzo[a]phenoxazin-5-one from 2-aminophenol and 2,3-dichloro-1,4-naphthoquinone is a well-established route that can serve as a benchmark.[3]

PrecursorCo-reactantCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminophenol2,3-dichloro-1,4-naphthoquinoneSodium acetate/BenzeneRefluxNot SpecifiedGood[3]
2-Aminophenol3,4-dihaloarenes (e.g., 3,4-difluorobenzonitrile)Metal-freeNot SpecifiedNot SpecifiedGood[3]

Experimental Protocol: Synthesis of 6-chloro-5H-benzo[a]phenoxazin-5-one

A mixture of 2-aminophenol (1.0 eq) and 2,3-dichloro-1,4-naphthoquinone (1.0 eq) is refluxed in the presence of sodium acetate (1.2 eq) in benzene. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with ethanol and water, and then recrystallized from an appropriate solvent to yield the desired 6-chloro-5H-benzo[a]phenoxazin-5-one.[3]

Synthesis of Benzoxazole Derivatives

Benzoxazoles are typically synthesized by the condensation of an o-aminophenol with an aldehyde, carboxylic acid, or their derivatives.[6] This reaction is widely used due to its versatility and the broad range of commercially available starting materials.

Alternative Reagents to this compound:

  • 2-Aminophenol: The most frequently used precursor for the synthesis of a wide array of 2-substituted benzoxazoles.

  • Substituted o-Aminophenols: The electronic nature of the substituents on the aminophenol ring can significantly impact the reaction yield. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can decrease the yield.[7][8]

  • Non-Aminophenol Precursors: Alternative strategies, such as the reaction of tertiary amides with triflic anhydride followed by cyclization, can also produce benzoxazoles.[9] Another approach involves the domino acylation-annulation of 2-bromoanilines.[10]

Comparative Performance Data:

The synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde is a classic example that has been optimized under various conditions. The effect of substituents on the aminophenol ring has been studied, providing valuable insights for reagent selection.

2-Aminophenol DerivativeCo-reactantCatalyst/ConditionsTemperature (°C)Time (min)Yield (%)Reference
2-AminophenolBenzaldehydeLAIL@MNP, Ultrasound703082[11]
2-Amino-4-methylphenolBenzaldehydeLAIL@MNP, Ultrasound7030Moderate[11]
2-Amino-4-chlorophenolBenzaldehydeLAIL@MNP, Ultrasound7030Acceptable[11]
2-AminophenolBenzaldehydeAg@Fe2O3 nanoparticlesRoom Temp.797[12]
2-Aminophenolp-chlorobenzaldehydeAg@Fe2O3 nanoparticlesRoom Temp.895[12]
2-Aminophenolp-methoxybenzaldehydeAg@Fe2O3 nanoparticlesRoom Temp.1092[12]

LAIL@MNP = Lewis acidic ionic liquid supported on magnetic nanoparticles

The data suggests that electron-donating groups (like the methyl group) on the aminophenol can lead to moderate yields, while electron-withdrawing groups (like the chloro group) result in acceptable but potentially lower yields compared to unsubstituted 2-aminophenol. This implies that the additional electron-donating hydroxyl group in this compound would likely facilitate the reaction, potentially leading to higher yields or allowing for milder reaction conditions.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

A mixture of 2-aminophenol (1.0 mmol, 0.109 g) and benzaldehyde (1.0 mmol, 0.106 g) is sonicated in the presence of a catalytic amount of LAIL@MNP (4.0 mg) at 70 °C for 30 minutes under solvent-free conditions. After completion of the reaction (monitored by GC-MS), ethyl acetate (15 mL) is added to the reaction mixture. The catalyst is removed using an external magnet. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to afford the crude product, which can be further purified by recrystallization.[11]

Visualizing Synthetic Pathways and Biological Mechanisms

To better illustrate the synthetic strategies and their biological relevance, the following diagrams are provided.

G cluster_0 Synthesis of Phenoxazines cluster_1 Synthesis of Benzoxazoles 2-Aminophenol_analog 2-Aminophenol Analog (e.g., this compound) Phenoxazine Phenoxazine Derivative 2-Aminophenol_analog->Phenoxazine Condensation Quinone Quinone / Dihaloarene Quinone->Phenoxazine 2-Aminophenol_analog_2 2-Aminophenol Analog (e.g., this compound) Benzoxazole Benzoxazole Derivative 2-Aminophenol_analog_2->Benzoxazole Condensation Aldehyde_Acid Aldehyde / Carboxylic Acid Aldehyde_Acid->Benzoxazole

General Synthetic Workflows

G Benzoxazole_Derivative Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole_Derivative->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation & Angiogenesis Akt->Cell_Proliferation

VEGFR-2 Signaling Pathway Inhibition

Biological Significance and Signaling Pathways

Phenoxazine and benzoxazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Phenoxazines:

  • Anticancer Activity: Many phenoxazine derivatives exhibit potent anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[1][13] Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.[1]

  • Other Activities: Phenoxazines have also been reported to have antimicrobial, antiviral, and anti-inflammatory properties.[1]

Benzoxazoles:

  • Anticancer Activity: Benzoxazole derivatives have shown significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer. For example, certain benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15] Inhibition of VEGFR-2 blocks downstream signaling through pathways like PI3K/Akt, which are critical for tumor angiogenesis and cell proliferation.[16]

  • Other Activities: Benzoxazoles also exhibit a broad spectrum of other biological activities, including antimicrobial, antifungal, and anti-inflammatory effects.[2]

Conclusion

While direct comparative data for this compound is limited, the extensive research on 2-aminophenol provides a solid foundation for its use in the synthesis of phenoxazines and benzoxazoles. The available data on substituted aminophenols suggests that the additional hydroxyl group in this compound, being electron-donating, is likely to have a positive impact on the efficiency of these synthetic routes. Furthermore, a variety of alternative, non-aminophenol-based synthetic strategies are available and may offer advantages in specific contexts. The significant biological activities of the resulting heterocyclic compounds, particularly their anticancer properties through the modulation of key signaling pathways, underscore the importance of these synthetic routes in drug discovery and development. This guide provides researchers with the necessary comparative data and experimental protocols to make informed decisions in the design and synthesis of novel therapeutic agents.

References

biological activity of 2-Aminobenzene-1,4-diol compared to other aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of three key aminophenol isomers: 2-aminophenol, 3-aminophenol, and 4-aminophenol. While the initial intent was to include 2-Aminobenzene-1,4-diol, a comprehensive literature search revealed a significant lack of available data on the specific biological activities of this compound. Therefore, this guide will focus on the well-documented activities of the aforementioned aminophenol isomers, covering their antioxidant, pro-oxidant, cytotoxic, and anti-inflammatory properties.

Executive Summary

The relative position of the amino and hydroxyl groups on the benzene ring profoundly influences the biological activity of aminophenols. Notably, 2-aminophenol and 4-aminophenol generally exhibit more potent biological effects, including antioxidant and cytotoxic activities, compared to the meta-isomer, 3-aminophenol, which is often found to be significantly less active.[1] The ortho and para isomers' ability to form stable quinone-imine or quinone-like radical species contributes to their enhanced reactivity.[1]

Data Presentation: Comparative Biological Activities

The following tables summarize the key biological activities of 2-aminophenol, 3-aminophenol, and 4-aminophenol based on available experimental data.

Table 1: Comparative Antioxidant and Pro-oxidant Activity

CompoundAntioxidant Activity (Radical Scavenging)Pro-oxidant Activity (ROS Generation)Notes
2-Aminophenol PotentProduces reactive oxygen species in the presence of copper or iron.[1][2][3]The ortho-position of the functional groups allows for the formation of a stable radical.[1]
3-Aminophenol Significantly less active/little reactivity.[1][2][3]Does not significantly produce reactive oxygen species.[1][2][3]The meta-position of the functional groups hinders the formation of a stable radical.[1]
4-Aminophenol PotentProduces reactive oxygen species in the presence of copper or iron.[1][2][3]The para-position of the functional groups allows for the formation of a stable radical.[1]

Table 2: Comparative Cytotoxicity

CompoundCell LineAssayEndpointResultReference
2-Aminophenol Rat Renal Cortical SlicesLDH ReleaseIncreased LDH LeakageLess toxic than 4-Aminophenol[2]
4-Aminophenol Rat Renal Cortical SlicesLDH ReleaseIncreased LDH LeakageMore toxic than 2-Aminophenol[2]
4-Aminophenol Jurkat T cellsCell Viability / LDH ReleaseDecreased survival, increased LDHCytotoxicity observed at 10-250 µM[2]

Table 3: Comparative Anti-inflammatory Activity

CompoundModelKey FindingsReference
4-Aminophenol LPS-stimulated BV-2 microgliaSignificantly inhibited nitric oxide (NO) release at 20 and 50 µM.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[5]

    • Prepare various concentrations of the test aminophenol and a reference antioxidant (e.g., ascorbic acid).[6]

    • Mix the aminophenol solution with the DPPH solution in a 96-well plate.[5]

    • Incubate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at approximately 517 nm.[6]

    • Calculate the percentage of radical scavenging activity.[6]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color, which is monitored spectrophotometrically.[5]

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS with potassium persulfate.[5]

    • Dilute the ABTS•+ solution to an absorbance of ~0.7 at 734 nm.[5]

    • Mix the test aminophenol with the diluted ABTS•+ solution.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).[1]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which is then solubilized and quantified.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the aminophenol for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours.

    • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: This assay measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is an indicator of cell death.[2]

  • Procedure:

    • Seed cells in a 96-well plate and treat with aminophenols.

    • After incubation, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing substrates for LDH.

    • Incubate to allow the LDH-catalyzed reaction to produce a colored formazan product.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

Signaling Pathways and Mechanisms

The biological activities of aminophenols are linked to their ability to modulate cellular signaling pathways, primarily through their redox properties.

Pro-oxidant Mechanism and ROS Generation

2- and 4-aminophenol can exert pro-oxidant effects, particularly in the presence of transition metal ions like copper. This interaction can lead to the generation of reactive oxygen species (ROS), such as the superoxide radical, which can inactivate enzymes sensitive to oxidative stress, like aconitase.[1][2][3] This pro-oxidant activity is thought to contribute to their cytotoxic effects.

Prooxidant_Mechanism AP 2- or 4-Aminophenol Cu2 Cu(II) Cu1 Cu(I) AP->Cu1 Reduces O2_rad O₂⁻ (Superoxide) Cu1->O2_rad Reduces O2 O₂ Aconitase_inactive Inactive Aconitase O2_rad->Aconitase_inactive Inactivates Aconitase_active Active Aconitase Cell_damage Cellular Damage Aconitase_inactive->Cell_damage

Caption: Pro-oxidant activity of 2- and 4-aminophenol leading to ROS generation.

Anti-inflammatory Signaling

The anti-inflammatory effects of aminophenols, particularly 4-aminophenol, can be attributed to the inhibition of key inflammatory mediators. For instance, 4-aminophenol has been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition likely involves the modulation of inflammatory signaling pathways such as the NF-κB pathway, which is a central regulator of inflammatory responses.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Aminophenol 4-Aminophenol Aminophenol->NFkB Inhibits Experimental_Workflow cluster_prep Preparation cluster_assays Biological Activity Assessment cluster_analysis Data Analysis Compound Aminophenol Isomers (2-, 3-, 4-) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Cytotoxicity Cytotoxicity Assays (MTT, LDH) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (NO measurement) Compound->AntiInflammatory CellCulture Cell Line Culture CellCulture->Cytotoxicity CellCulture->AntiInflammatory IC50 IC50 / EC50 Calculation Antioxidant->IC50 Cytotoxicity->IC50 Comparison Comparative Analysis AntiInflammatory->Comparison IC50->Comparison

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzene-1,4-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Aminobenzene-1,4-diol is critical for ensuring laboratory safety and environmental protection. This compound, like other aminophenols, should be treated as hazardous waste. Adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

Quantitative Data Summary
PropertyValueReference
CAS Number 20734-68-3[2]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [3]
Melting Point 216-218 °C[2]
GHS Hazard Class Data not available[2]
Disposal Recommendation Dispose of as hazardous waste[1]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe and compliant disposal of this compound.

Waste Segregation and Collection
  • Segregate Waste: All waste containing this compound, including contaminated PPE, weighing papers, and reaction byproducts, must be segregated as hazardous chemical waste.

  • Avoid Mixing: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[4] Mixing of different waste streams is prohibited.[5]

Containerization
  • Select Appropriate Containers: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[4] The original container may be used if it is in good condition.[4] For liquid waste, use a container designed for liquids.[4]

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[4] The label should also include the percent composition of the constituents.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste, to prevent spills and evaporation.[4]

Storage
  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).[4]

  • Segregate Incompatibles: Ensure that the waste container is stored away from incompatible materials.

  • Inspect Regularly: Regularly inspect the container to ensure it is not leaking and is in good condition.[4] If a container is found to be leaking, the waste must be transferred to a new, suitable container.[4]

Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

  • Provide Information: Provide a complete and accurate description of the waste, including the chemical name and quantity.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste pickup and disposal.

Spill Management
  • Evacuate and Secure: In the event of a spill, evacuate personnel from the immediate area and secure the entrance.

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Contain and Absorb: If it is safe to do so, contain the spill. Use an inert absorbent material to collect the spilled solid.

  • Collect and Dispose: Place the collected material into a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Ventilate and wash the spill area thoroughly after the cleanup is complete.

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_spill Emergency Procedure A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Collect in a Labeled, Sealed, Compatible Container C->D E Store in Designated Secure Area D->E F Contact EHS for Waste Pickup E->F G End: Proper Disposal by Licensed Contractor F->G Spill Spill Occurs Spill_Proc Follow Spill Management Protocol Spill->Spill_Proc Immediate Action Spill_Proc->D Contain & Collect

Figure 1. Disposal Workflow for this compound

References

Safe Handling and Disposal of 2-Aminobenzene-1,4-diol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for the handling and disposal of 2-Aminobenzene-1,4-diol (also known as Aminohydroquinone, CAS No. 20734-68-3).[1][2][3] The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Exposure Limits

This compound is classified with specific hazards that necessitate careful handling. While specific occupational exposure limits (OELs) have not been established by regional authorities for this compound, it is crucial to handle it with care to minimize any potential health risks.[4][5]

Table 1: Hazard Classification for this compound

Hazard Class Classification Precautionary Statement
Skin Irritation Category 2 Causes skin irritation.[5]
Eye Irritation Category 2 Causes serious eye irritation.[5]

| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation.[5] |

Table 2: Occupational Exposure Limits (OELs)

Parameter Value Notes
This compound Not Established This product does not have established occupational exposure limits.[4][5] Handle with appropriate engineering controls and PPE to minimize exposure.
Time-Weighted Average (TWA) General Concept TWA is the average exposure over a conventional 8-hour workday and 40-hour workweek.[6][7]

| Short-Term Exposure Limit (STEL) | General Concept | STEL is a 15-minute TWA exposure that should not be exceeded at any time during a workday.[7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent contact and inhalation.[4] All PPE should be inspected prior to use.[4]

Table 3: Recommended Personal Protective Equipment (PPE)

Area Recommended PPE Specifications and Best Practices
Respiratory Government-approved respirator (e.g., NIOSH/MSHA or EN 136 approved)[4][5] Required when engineering controls (e.g., fume hood) are insufficient, during large-scale use, or when cleaning up spills.[5]
Hands Compatible chemical-resistant gloves[4] Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[4]
Eyes/Face Government-approved eye/face protection[4] Goggles conforming to European standard EN 166 are recommended.[5] Safety glasses must include side shields.[8]
Body Protective clothing; lab coat[4][9] Long-sleeved clothing is required to prevent skin contact.[5]

| Footwear | Closed-toe shoes | Shoes should cover the entire foot; perforated shoes or sandals are not permitted in handling areas.[8][10] |

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Standard Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area.[2][4] A chemical fume hood or a closed system with local exhaust is highly recommended.[4] Ensure a safety shower and eye bath are readily accessible.[4]

  • Pre-Handling : Before use, read all safety precautions.[11] Don all required PPE as specified in Table 3.

  • Handling : Avoid the formation of dust and aerosols.[2] Do not breathe vapors, mist, or gas.[4] Prevent contact with skin, eyes, and clothing.[2][4]

  • Hygiene : Do not eat, drink, or smoke in the work area.[4][5] Wash hands and face thoroughly after handling the material.[4] Contaminated clothing should be removed and washed before reuse.[5]

  • Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][5]

Emergency Procedures: Spills and First Aid

Accidental Release Measures:

  • Evacuate : Remove all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated.[4]

  • Protect : Use all necessary personal protective equipment before addressing the spill.[4]

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[4]

  • Clean-Up : For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[5] Wipe the area with a rag, place the rag in a bag, and hold for waste disposal.[4]

  • Decontaminate : Wash the spill site thoroughly after the material has been collected.[4]

First Aid Protocol:

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5] If symptoms persist or if the person is not breathing, seek immediate medical attention.[5]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5]

  • Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[5]

  • Ingestion : Clean the mouth with water and drink plenty of water afterward.[5] Call a poison center or doctor if you feel unwell.[5]

Waste Disposal Plan

Waste containing this compound is classified as hazardous and must be disposed of accordingly.[5]

  • Collection : Collect all chemical waste in sturdy, leak-proof, and clearly labeled containers.[12]

  • Segregation : Do not mix with other waste streams unless compatible.

  • Disposal : Dispose of the waste in accordance with all applicable local, state, and federal regulations.[5] Use a licensed hazardous waste disposal company. Evaporation is not an acceptable method of disposal.[12]

  • Container Disposal : Thoroughly empty containers.[12] Dispose of contaminated packaging at a designated hazardous or special waste collection point.[5]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_dispose 3. Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS & Protocol B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Handle Chemical (Avoid Dust/Contact) C->D E Store in Cool, Dry, Ventilated Area D->E F Decontaminate Work Area D->F I Spill or Exposure Occurs D->I If incident occurs G Segregate Hazardous Waste F->G H Dispose via Licensed Service G->H J Follow Spill Cleanup Protocol I->J K Administer First Aid I->K L Seek Medical Attention K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.